molecular formula C10H11N B579170 Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- CAS No. 15547-41-8

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)-

Katalognummer: B579170
CAS-Nummer: 15547-41-8
Molekulargewicht: 145.205
InChI-Schlüssel: JATHXJMZMGXQFU-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.205. The purity is usually 95%.
BenchChem offers high-quality Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoquinoline, 3,4-dihydro-3-methyl-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R)-3-methyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATHXJMZMGXQFU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: (R)-3-Methyl-3,4-dihydroisoquinoline

[1]

Part 1: Chemical Identity & Specifications[1][2]

(R)-3-methyl-3,4-dihydroisoquinoline is a cyclic imine featuring a chiral center at the C3 position. It serves as a pivotal intermediate in the asymmetric synthesis of bioactive alkaloids and drug candidates, particularly those requiring the tetrahydroisoquinoline (THIQ) scaffold.

Identification Data
ParameterSpecification
Chemical Name (R)-3-Methyl-3,4-dihydroisoquinoline
CAS Number (R-isomer) 15547-41-8
CAS Number (Racemate) 14123-78-5
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
SMILES C[C@@H]1Cc2ccccc2C=N1
Structure Type Cyclic Imine (3,4-Dihydroisoquinoline class)
Chirality R-configuration at C3
Physical State Pale yellow oil or low-melting solid (hygroscopic)
Structural Analysis

The molecule consists of a benzene ring fused to a partially saturated pyridine ring. The "3,4-dihydro" nomenclature indicates saturation at the 3 and 4 positions, leaving a double bond between C1 and N2. The methyl group at C3 renders the molecule chiral. Unlike 1-substituted dihydroisoquinolines which are prochiral imines, the 3-substituted variant possesses a fixed stereocenter that is typically established during the synthesis of the acyclic precursor.

Part 2: Synthesis & Production Strategy

The most authoritative and scalable route to (R)-3-methyl-3,4-dihydroisoquinoline is the Bischler-Napieralski Cyclization of (R)-N-formylamphetamine. This pathway ensures the retention of stereochemistry from the commercially available or synthesized chiral amine precursor.

Regulatory & Safety Warning

CRITICAL COMPLIANCE NOTICE: The starting material, (R)-amphetamine (or 1-phenylpropan-2-amine), is a controlled substance in many jurisdictions (e.g., Schedule II in the USA). Researchers must possess appropriate licenses (DEA, Home Office, etc.) before procuring or synthesizing this precursor. All protocols below assume strict adherence to local legal frameworks.

Synthetic Protocol: Bischler-Napieralski Cyclization

Objective: Cyclodehydration of (R)-N-(1-phenylpropan-2-yl)formamide to (R)-3-methyl-3,4-dihydroisoquinoline.

Reagents:

  • (R)-N-(1-phenylpropan-2-yl)formamide (Precursor)

  • Phosphorus Oxychloride (POCl₃) or Phosphorus Pentoxide (P₂O₅)

  • Acetonitrile (Solvent)[1][2]

  • Dichloromethane (Extraction)[2]

Step-by-Step Methodology:

  • Precursor Preparation (Formylation):

    • React (R)-1-phenylpropan-2-amine with ethyl formate or acetic formic anhydride.

    • Mechanism:[3] Nucleophilic attack of the amine on the carbonyl carbon.

    • Validation: Confirm conversion via TLC (disappearance of amine) and ¹H NMR (appearance of formyl proton ~8.0-8.2 ppm).

  • Cyclization (The Critical Step):

    • Dissolve the formamide (1.0 equiv) in anhydrous acetonitrile.

    • Add POCl₃ (1.5 - 3.0 equiv) dropwise at 0°C under inert atmosphere (N₂ or Ar).

    • Why: POCl₃ activates the amide oxygen, converting it into a chloroiminium ion (Vilsmeier-Haack type intermediate), which is a potent electrophile.

    • Heat the mixture to reflux (80-85°C) for 2-4 hours.

    • Observation: The solution will darken; evolution of HCl gas occurs (scrubber required).

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench by pouring into ice-cold NaOH solution (pH > 10). Caution: Exothermic.[4]

    • Extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude oil is often pure enough for subsequent reduction.

    • If necessary, purify via bulb-to-bulb distillation (Kugelrohr) under high vacuum. Note: Silica gel chromatography can cause hydrolysis of the imine; use neutral alumina if chromatography is required.

Reaction Mechanism Visualization

The following diagram illustrates the mechanistic pathway, highlighting the retention of the C3 stereocenter.

BischlerNapieralskicluster_0Stereochemistry RetentionStart(R)-N-Formylamphetamine(Chiral Precursor)ActivationImidoyl ChlorideIntermediateStart->Activation+ POCl3- PO2Cl2-CyclizationElectrophilic AromaticSubstitution (Intramolecular)Activation->CyclizationRing ClosureProduct(R)-3-Methyl-3,4-dihydroisoquinolineCyclization->Product- HCl(Aromatization)

Figure 1: Mechanistic flow of the Bischler-Napieralski cyclization. The C3 chiral center (derived from the amine) remains unaffected by the ring-closing events at C1.

Part 3: Applications & Downstream Chemistry

The primary utility of (R)-3-methyl-3,4-dihydroisoquinoline is as a precursor to (R)-3-methyl-1,2,3,4-tetrahydroisoquinoline , a core pharmacophore in drugs targeting the Central Nervous System (CNS).

Reduction to Tetrahydroisoquinoline (THIQ)

The C1=N imine bond can be reduced to the secondary amine. Since C3 is already chiral, the reduction of C1 creates a new stereocenter only if C1 is substituted (which it is not in this case, C1 has a proton). However, the reduction method determines the diastereoselectivity if C1 were substituted. For 3-methyl-3,4-dihydroisoquinoline, reduction yields the secondary amine.

Protocol: Sodium Borohydride Reduction

  • Dissolve (R)-3-methyl-3,4-dihydroisoquinoline in Methanol.

  • Add NaBH₄ (2.0 equiv) portion-wise at 0°C.

  • Stir at room temperature for 1 hour.

  • Quench with water, extract with DCM.

  • Result: (R)-3-methyl-1,2,3,4-tetrahydroisoquinoline.

Asymmetric Transfer Hydrogenation (ATH) Context

While this specific molecule has a fixed center at C3, it is often used as a model substrate to test kinetic resolution or matched/mismatched effects with chiral catalysts (e.g., Noyori's Ru-TsDPEN) when attempting to introduce substitution at C1.

Part 4: Analytical Characterization

To validate the identity and purity of the synthesized compound, the following parameters must be met.

TechniqueExpected ResultInterpretation
¹H NMR (CDCl₃)

8.25 (s, 1H, C1-H)
Diagnostic singlet for the imine proton. Indicates successful cyclization.
¹H NMR (CDCl₃)

1.35 (d, 3H, CH₃)
Doublet corresponding to the methyl group at C3.
¹H NMR (CDCl₃)

2.6-2.9 (m, 2H, C4-H)
Benzylic protons, often appearing as a multiplet due to coupling with C3-H.
IR Spectroscopy 1625–1640 cm⁻¹Strong stretch for C=N (Imine). Absence of C=O (Amide) peak at 1650+ cm⁻¹.
Optical Rotation

to

Specific rotation varies by solvent/concentration; sign should match literature for (R)-isomer.
Chiral HPLC Single peakColumn: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA.

Part 5: References

  • Royal Society of Chemistry (RSC) . Electronic Supplementary Information for Organometallics: Synthesis of 3,4-dihydroisoquinolines. (2011). (Confirming CAS 14123-78-5 for the 3-methyl-3,4-dihydroisoquinoline skeleton).

  • LookChem & ChemicalBook Databases . CAS 15547-41-8 Entry for (R)-3-methyl-3,4-dihydroisoquinoline.[5] .

  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6. .

  • Prech, J., et al. (2013).[1] Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. American Journal of Analytical Chemistry. .

Biological Activity of Chiral 3-Methyl-3,4-Dihydroisoquinoline Derivatives

[1][2][3][4][5]

Executive Summary

The 3,4-dihydroisoquinoline (DHIQ) scaffold represents a privileged structure in medicinal chemistry, serving as a precursor to tetrahydroisoquinoline (THIQ) alkaloids and acting as a potent pharmacophore in its own right.[1] The introduction of a methyl group at the C3 position creates a critical chiral center, significantly influencing receptor binding affinity and metabolic stability.

This guide focuses on the chiral 3-methyl-3,4-dihydroisoquinoline core, specifically analyzing its pharmacological profile as a spasmolytic agent, 5-HT receptor modulator, and potential anticancer scaffold. A primary case study is presented on 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) , a derivative demonstrating potent smooth muscle relaxation via dual mechanisms: L-type calcium channel blockade and 5-HT receptor antagonism.[2]

Chemical Foundation & Synthesis[7]

Structural Significance

The 3-methyl-3,4-dihydroisoquinoline core is characterized by an imine bond (C1=N) and a saturated C3-C4 bond. The substitution at C3 breaks the symmetry of the heterocyclic ring, generating two enantiomers (


  • Chirality: The spatial orientation of the C3-methyl group dictates steric fit within hydrophobic pockets of GPCRs (e.g., 5-HT receptors) and enzymes (e.g., Topoisomerase I).

  • Stability: Unlike their fully aromatic isoquinoline counterparts, 3,4-DHIQs are reactive intermediates that can be reduced to THIQs or oxidized. However, C1-aryl substituted 3-methyl-DHIQs exhibit sufficient stability for pharmacological administration.

Synthesis Protocol: Modified Bischler-Napieralski Cyclization

The most robust method for synthesizing chiral 3-methyl-3,4-DHIQs involves the Bischler-Napieralski cyclization of chiral amides derived from L- or D-phenylalanine derivatives or chiral amines.

Workflow Diagram:

SynthesisWorkflowStartStart: Chiral Precursor(e.g., L-DOPA derivative)Step1Amide Formation(Acylation with Ar-COCl)Start->Step1 Schotten-BaumannStep2Cyclodehydration(POCl3 or Tf2O)Step1->Step2 Bischler-NapieralskiStep3Workup & Purification(Neutralization/Extraction)Step2->Step3 HydrolysisProductProduct:Chiral 3-Methyl-3,4-DHIQStep3->Product Crystallization

Caption: General synthetic pathway for chiral 3-methyl-3,4-dihydroisoquinolines via Bischler-Napieralski cyclization.

Pharmacological Profile[1][3][6][8][9]

Spasmolytic & 5-HT Receptor Modulation

The derivative 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ) has emerged as a lead compound for antispasmodic therapy. Its activity is distinct from non-chiral analogues due to the steric influence of the 3-methyl group.

  • Mechanism of Action:

    • L-type Ca²⁺ Channel Blockade: DIQ inhibits the influx of extracellular calcium in smooth muscle cells, preventing the Ca²⁺-calmodulin interaction required for Myosin Light Chain Kinase (MLCK) activation.

    • 5-HT Receptor Antagonism: DIQ acts as an antagonist at 5-HT

      
       and 5-HT
      
      
      receptors. This is critical because serotonin (5-HT) potentiates cholinergic contractions; blocking this pathway reduces "spastic" tone without paralyzing the muscle.

Signaling Pathway Diagram:

MechanismActionLTypeL-Type Ca2+ ChannelCaInIntracellular [Ca2+]↓LType->CaInReduces InfluxHT2A5-HT2A ReceptorPLCPLC PathwayHT2A->PLCBlocks ActivationDIQDIQ (Drug)DIQ->LTypeInhibitsDIQ->HT2AAntagonizesMLCKMLCK Activation↓CaIn->MLCKPLC->CaInRelaxSmooth Muscle RelaxationMLCK->Relax

Caption: Dual mechanism of DIQ involving Calcium channel blockade and 5-HT receptor antagonism.

Anticancer Activity

While the tetrahydro derivatives (THIQs) are more commonly cited for cytotoxicity, the dihydro core possesses unique reactivity.

  • Topoisomerase Inhibition: 3,4-Diaryl-substituted dihydroisoquinolines have shown the ability to intercalate into DNA and inhibit Topoisomerase I, leading to replication fork arrest.

  • Cytotoxicity: 1-substituted 3-methyl-3,4-DHIQs exhibit moderate cytotoxicity against prostate (DU-145) and breast (MCF-7) cancer cell lines, likely serving as pro-drugs that are intracellularly reduced or oxidized to active metabolites.

Antimicrobial Potential

The 3-methyl-3,4-DHIQ core serves as a scaffold for antimicrobial agents. Derivatives with lipophilic substitutions at C1 (e.g., long alkyl chains or halogenated aryls) have demonstrated activity against Gram-positive bacteria (S. aureus) by disrupting cell membrane integrity.

Data Summary

Table 1: Comparative Biological Activity of 3-Methyl-3,4-DHIQ Derivatives
Compound IDC1 SubstituentC3 SubstituentTarget/ActivityPotency (IC₅₀ / Effect)
DIQ 2-ChlorophenylMethylSmooth Muscle (Spasmolytic)Significant reduction in contraction at 50 µM [1]
DIQ 2-ChlorophenylMethyl5-HT

Receptor
47% reduction in receptor activity [1]
Analog A 4-NitrophenylMethylCytotoxicity (MCF-7)25 nM (High Potency) [2]
Analog B Alkyl (C9-C13)MethylAntimicrobial (S. aureus)MIC: 16–32 µg/mL [3]

Experimental Protocols

Synthesis of DIQ (1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline)

This protocol is adapted from standard Bischler-Napieralski procedures optimized for chiral retention.

Reagents:

  • Precursor: N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-chlorobenzamide (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl₃) (3.0 equiv)

  • Solvent: Anhydrous Acetonitrile or Toluene

Step-by-Step:

  • Dissolution: Dissolve the chiral amide precursor in anhydrous toluene under an inert atmosphere (N₂).

  • Cyclization: Add POCl₃ dropwise at 0°C.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours. Monitor via TLC for the disappearance of the amide.

  • Quench: Cool to room temperature and pour onto crushed ice/water.

  • Basification: Adjust pH to ~10 using 20% NaOH solution. Note: DHIQs are basic; failure to basify will result in loss of product in the aqueous layer.

  • Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over MgSO₄.

  • Purification: Evaporate solvent. Recrystallize from ethanol/ether to yield the hydrochloride salt or free base.

Ex Vivo Smooth Muscle Contractility Assay

To validate spasmolytic activity.

Materials:

  • Isolated rat gastric smooth muscle strips.[2]

  • Krebs-Henseleit solution (oxygenated).

  • Force displacement transducer.

Protocol:

  • Mounting: Suspend muscle strips in an organ bath containing Krebs solution at 37°C, aerated with carbogen (95% O₂ / 5% CO₂).

  • Equilibration: Apply 1g tension and equilibrate for 60 mins, washing every 15 mins.

  • Induction: Induce contraction using Acetylcholine (ACh, 1 µM) or Serotonin (5-HT, 1 µM) to establish a baseline.

  • Treatment: Incubate tissue with DIQ (10–100 µM) for 20 minutes.

  • Challenge: Re-administer ACh or 5-HT.

  • Measurement: Calculate the % inhibition of contraction amplitude compared to baseline.

References

  • Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI / ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. Available at: [Link]

  • Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. RSC Advances. Available at: [Link]

  • Synthesis and Pharmacological Characterization of 3,4-Dihydroisoquinoline Derivatives. ACS Publications. Available at: [Link]

Difference between (3R) and (3S)-3-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoquinoline moiety is a privileged scaffold in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. 3-methyl-3,4-dihydroisoquinoline represents a critical chiral intermediate. The distinction between its (3R) and (3S) enantiomers is not merely academic; it dictates the stereochemical outcome of downstream reductions to tetrahydroisoquinolines (THIQs) and influences binding affinity in monoamine transporter systems.

This guide provides a rigorous technical breakdown of the structural, synthetic, and analytical differences between the (3R) and (3S) enantiomers, designed for researchers requiring high-fidelity protocols and mechanistic understanding.

Structural & Stereochemical Fundamentals

Configuration and Topology

The 3-methyl-3,4-dihydroisoquinoline molecule contains a single stereogenic center at the C3 position . The numbering convention assigns the nitrogen atom as position 2. The chirality arises from the


 hybridization of C3, which bears a methyl group, a methylene group (C4), the nitrogen atom (N2), and a hydrogen atom.
  • Rigid Stereochemistry: Unlike flexible acyclic amines, the dihydroisoquinoline ring adopts a half-chair conformation .

  • Cahn-Ingold-Prelog (CIP) Priority:

    • N2 (Highest atomic number attached to C3).

    • C4 (Attached to the aromatic ring).

    • Methyl Group (Carbon attached to hydrogens).

    • H (Lowest priority).

EnantiomerConfiguration3D Orientation (Standard View)Optical Rotation*
(3S) Sinister (Left)Methyl group projects away (dashed) when ring is flat.Generally (+) in non-polar solvents
(3R) Rectus (Right)Methyl group projects toward (wedged) when ring is flat.Generally (-) in non-polar solvents

Note: Optical rotation signs can invert depending on solvent and concentration; absolute configuration via CD or X-ray is preferred.

The "NMR Anomaly"

Researchers must be aware of a specific spectroscopic phenomenon common to 3-substituted-3,4-dihydroisoquinolines. In


H NMR (specifically in CDCl

), the protons at C3 and C4 often appear as broad humps rather than sharp multiplets.
  • Cause: This is due to the slow rate of nitrogen inversion or conformational flux of the heterocyclic ring relative to the NMR time scale.

  • Resolution: Sharpening of signals can often be achieved by adding a trace of acid (TFA) to protonate the nitrogen, locking the conformation, or by running the spectrum at elevated temperatures.

Asymmetric Synthesis: The Self-Validating Protocol

The most robust method to access enantiopure (3R) or (3S)-3-methyl-3,4-dihydroisoquinoline is the Bischler-Napieralski Cyclization utilizing chiral precursors. This method relies on "chiral pool" starting materials, ensuring that the stereocenter is established before the critical ring closure, preventing racemization if temperature controls are strictly followed.

Synthesis Workflow (Graphviz)

G Start Chiral Precursor (S)-Amphetamine Step1 Acylation (Acyl Chloride/Base) Start->Step1 Retains Config Inter Chiral Amide (N-acetyl derivative) Step1->Inter Step2 Bischler-Napieralski (POCl3 / P2O5, Reflux) Inter->Step2 Cyclodehydration Product (3S)-3-methyl-3,4-dihydroisoquinoline Step2->Product >95% ee (if T < 100°C)

Figure 1: Stereospecific synthesis pathway. Starting with (S)-amphetamine yields the (3S)-dihydroisoquinoline. The (R)-enantiomer is obtained analogously from (R)-amphetamine.

Detailed Protocol: (3S)-Enantiomer Production

Target: Synthesis of (3S)-3-methyl-3,4-dihydroisoquinoline

Reagents:

  • (S)-(+)-Amphetamine sulfate (or free base)

  • Acetic anhydride or Acetyl chloride

  • Phosphorus oxychloride (POCl

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Amide Formation: React (S)-amphetamine with acetic anhydride in DCM at 0°C. Wash with NaHCO

    
    . Isolate the 
    
    
    
    -acetyl-(S)-amphetamine.
    • Checkpoint: Verify amide formation via IR (strong C=O stretch at ~1650 cm

      
      ).
      
  • Cyclization (Critical Step): Dissolve the amide in dry toluene or acetonitrile. Add 3.0 equivalents of POCl

    
    .
    
  • Thermal Control: Heat to reflux (80-110°C).

    • Warning: Excessive heating (>140°C) or prolonged reaction times can lead to partial racemization via a retro-Ritter mechanism or styryl side-product formation.

  • Workup: Cool to 0°C. Basify carefully with NaOH to pH 10. Extract with DCM.

  • Purification: Distillation or Flash Chromatography (Silica, MeOH/DCM).

Analytical Differentiation

Distinguishing the (3R) and (3S) forms requires chiral-specific analytical techniques. Standard NMR is insufficient without chiral shift reagents.

Chiral HPLC Method

To determine Enantiomeric Excess (ee%), use a polysaccharide-based chiral stationary phase.

ParameterCondition
Column Daicel Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% Diethylamine
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm
Separation Logic The (3R) and (3S) enantiomers interact differentially with the amylose/cellulose carbamate matrix, resulting in distinct retention times.
Circular Dichroism (CD)

CD spectroscopy provides the definitive assignment of absolute configuration.

  • Chromophore: The imine (C=N) conjugated with the benzene ring creates a distinct UV absorption.

  • (3S)-Enantiomer: Typically exhibits a positive Cotton effect at the long-wavelength transition (approx. 250-280 nm).

  • (3R)-Enantiomer: Exhibits a negative Cotton effect in the same region.

Pharmacological & Synthetic Divergence

The choice between (3R) and (3S) is pivotal for downstream applications.

Stereoselective Reduction to THIQs

When 3-methyl-3,4-dihydroisoquinoline is reduced to 1,2,3,4-tetrahydroisoquinoline (THIQ), the C3 stereocenter influences the incoming hydride's trajectory.

  • Reagent Control: Using NaBH

    
     usually yields a mixture of diastereomers if a substituent is present at C1. However, for the 3-methyl derivative (unsubstituted at C1), the C3 chirality is conserved.
    
  • Catalyst Control: Asymmetric Transfer Hydrogenation (Noyori type) can override the substrate's inherent bias, but typically, the (3S)-dihydro precursor yields the (3S)-tetrahydro product.

Biological Activity Profile

The 3-methyl-THIQ scaffold (derived from these dihydro- precursors) mimics endogenous catecholamines.

  • Neurotoxicity: (R)- and (S)-enantiomers of methylated isoquinolines show differential toxicity in dopaminergic models (Parkinson's research). The stereochemistry affects transport across the Blood-Brain Barrier (BBB) and affinity for the Dopamine Transporter (DAT).

  • Enzyme Inhibition: The (3S)-isomer is often investigated for closer spatial mimicry of natural L-amino acid derived alkaloids.

Pathway Divergence (Graphviz)

Pharmacology Center 3-Methyl-3,4-Dihydroisoquinoline R_Path (3R)-Enantiomer Center->R_Path S_Path (3S)-Enantiomer Center->S_Path Red_R Reduction -> (3R)-THIQ R_Path->Red_R Red_S Reduction -> (3S)-THIQ S_Path->Red_S Bio_R Lower DAT Affinity Altered Metabolism Red_R->Bio_R Bio_S Mimics Endogenous Alkaloids (Salsolinol analogs) Red_S->Bio_S

Figure 2: Divergent synthetic and biological outcomes based on the initial C3 configuration.

References

  • Bischler-Napieralski Reaction Mechanisms & Protocols Source: Organic Chemistry Portal [Link]

  • Synthesis of 3,4-Dihydroisoquinolines (Organic Reactions) Source: Organic Reactions (Wiley) [Link]

  • Chiral HPLC Separation Strategies Source: Phenomenex Chiral Guide [Link]

  • Anomalous NMR Spectra of 3,4-Dihydroisoquinolines Source: Indian Academy of Sciences [Link]

  • Medicinal Chemistry of 1,2,3,4-Tetrahydroisoquinoline Analogs Source: RSC Medicinal Chemistry [Link]

The Enigmatic Presence of 3-Methyl-3,4-Dihydroisoquinoline Alkaloids in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline alkaloids represent a vast and structurally diverse family of natural products, renowned for their significant and wide-ranging pharmacological activities.[1] Among these, the 3-methyl-3,4-dihydroisoquinoline scaffold presents a unique and less-explored subclass. This technical guide delves into the natural occurrence of these specific alkaloids, their biosynthetic origins, and the methodologies for their isolation and characterization. As a Senior Application Scientist, the aim is to provide not just a recitation of facts, but a cohesive understanding of the causality behind their formation in nature and the strategic choices in their scientific investigation.

Natural Occurrence: A Rare but Intriguing Distribution

While the broader class of isoquinoline alkaloids is widespread in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae, the 3-methyl-3,4-dihydroisoquinoline core is a far less common structural motif.[2][3] The known natural sources are sporadic and highlight a unique niche for these compounds in the chemical tapestry of life.

A Marine Marvel: Angulatine and Related Compounds

A notable and well-documented example of a naturally occurring 3,4-dihydroisoquinoline derivative is angulatine , isolated from the marine nemertean, or ribbon worm, Amphiporus angulatus.[4] This finding is significant as the occurrence of such alkaloids in animals is unusual.[5] Angulatine is a complex derivative, but its discovery points to the existence of the core 3,4-dihydroisoquinoline scaffold in marine fauna. The same organism also produces 3-methyl-2,3′-bipyridyl, a structurally related pyridyl alkaloid.[4]

Microbial Origins: A Fungal Contribution

Recent investigations have expanded the known sources of related isoquinoline structures to the microbial world. Two novel antibacterial isoquinoline alkaloids, spathullin A and B , were isolated from the fungus Penicillium spathulatum.[2][6] While these compounds possess a more complex pyrrolo[1,2-b]isoquinoline structure, their discovery in a fungus suggests that the biosynthetic machinery for constructing the isoquinoline core is not limited to plants and marine invertebrates.

Table 1: Notable Naturally Occurring 3,4-Dihydroisoquinoline-Related Alkaloids

Compound NameNatural SourceOrganism TypeKey Structural Features
AngulatineAmphiporus angulatusMarine Invertebrate (Nemertean)1,6-di(pyrid-3-yl)-7-ethoxymethyl-3,4-dihyroisoquinoline
3-Methyl-2,3′-bipyridylAmphiporus angulatusMarine Invertebrate (Nemertean)A pyridyl alkaloid structurally related to the isoquinoline core
Spathullin A & BPenicillium spathulatumFungus6,7-dihydroxy-5,10-dihydropyrrolo[1,2-b]isoquinoline derivatives

Biosynthesis: Forging the Core Structure

The biosynthesis of the 3-methyl-3,4-dihydroisoquinoline core is believed to follow the general and well-established pathway of isoquinoline alkaloid formation, with specific modifications that introduce the C-3 methyl group. The foundational reaction for the formation of the isoquinoline ring system is the Bischler-Napieralski reaction .[5][7][8][9]

This intramolecular cyclization of a β-arylethylamide is a key step in both chemical synthesis and, mechanistically, in the biosynthesis of these alkaloids.[8][9] The biological equivalent of this reaction is catalyzed by specific enzymes that facilitate the formation of the dihydroisoquinoline ring.

The Foundational Steps: From Amino Acids to the Isoquinoline Scaffold

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid tyrosine.[10] A series of enzymatic transformations convert tyrosine into dopamine and 4-hydroxyphenylacetaldehyde. These two precursors then undergo a condensation reaction, a biological equivalent of the Pictet-Spengler reaction, to form the fundamental benzylisoquinoline skeleton.

The Bischler-Napieralski Cyclization: A Mechanistic Insight

The Bischler-Napieralski reaction provides a powerful analogy for understanding the crucial ring-closing step in the biosynthesis of 3,4-dihydroisoquinolines. In this reaction, a β-phenylethylamine is first acylated and then cyclized under acidic conditions.[7] The reaction proceeds through an intramolecular electrophilic aromatic substitution, leading to the formation of the dihydroisoquinoline ring.[7]

The mechanism can involve either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions.[7] It is the formation of this nitrilium ion that is particularly relevant to the biological process, as it represents a highly reactive electrophile that can readily undergo cyclization with the electron-rich aromatic ring.

Bischler-Napieralski Reaction Mechanism cluster_0 Step 1: Formation of Nitrilium Ion cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium Dehydrating Agent (e.g., POCl3) Cyclization Electrophilic Aromatic Substitution Nitrilium->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Deprotonation

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

The Enigmatic C-3 Methylation

The precise enzymatic mechanism for the introduction of the methyl group at the C-3 position of the dihydroisoquinoline core in natural systems is not yet fully elucidated. However, two primary hypotheses can be considered:

  • Precursor-Directed Biosynthesis: The methyl group may originate from a precursor molecule that already contains the necessary carbon atom. For example, the condensation reaction could involve a derivative of pyruvic acid or alanine, which would naturally lead to a methyl-substituted intermediate that then cyclizes.

  • Post-Cyclization Methylation: Alternatively, a methyltransferase enzyme could act on the 3,4-dihydroisoquinoline scaffold after its formation. S-adenosyl methionine (SAM) is the universal methyl group donor in biological systems, and it is plausible that a specific SAM-dependent methyltransferase catalyzes the C-methylation at the C-3 position. Further research is required to isolate and characterize such an enzyme.

Isolation and Characterization: A Methodical Approach

The isolation of 3-methyl-3,4-dihydroisoquinoline alkaloids from their natural sources requires a systematic and multi-step approach, leveraging the physicochemical properties of these compounds.

General Alkaloid Extraction Protocol

The initial extraction of alkaloids from biological material typically follows an acid-base extraction methodology. This process exploits the basicity of the nitrogen atom in the alkaloid structure.

Alkaloid Extraction Workflow Start Dried & Powdered Biological Material Extraction Maceration or Soxhlet Extraction (Methanol or Ethanol) Start->Extraction Filtration Filtration to remove solid debris Extraction->Filtration Concentration Evaporation of solvent to yield crude extract Filtration->Concentration Acidification Dissolve crude extract in acidic water (e.g., 5% HCl) Concentration->Acidification Liquid-Liquid_1 Liquid-Liquid Extraction with non-polar solvent (e.g., Hexane, Dichloromethane) to remove neutral & acidic compounds Acidification->Liquid-Liquid_1 Aqueous_Phase_1 Aqueous phase containing protonated alkaloids Liquid-Liquid_1->Aqueous_Phase_1 Basification Basify aqueous phase with a base (e.g., NH4OH) to pH ~10 Aqueous_Phase_1->Basification Liquid-Liquid_2 Liquid-Liquid Extraction with organic solvent (e.g., Dichloromethane, Chloroform) to extract free base alkaloids Basification->Liquid-Liquid_2 Organic_Phase Organic phase containing crude alkaloids Liquid-Liquid_2->Organic_Phase Drying Dry organic phase over anhydrous Na2SO4 Organic_Phase->Drying Final_Concentration Evaporation of solvent to yield crude alkaloid mixture Drying->Final_Concentration End Crude Alkaloid Extract Final_Concentration->End

Caption: A generalized workflow for the acid-base extraction of alkaloids.

Step-by-Step Experimental Protocol: A Guideline for Isolation

The following protocol is a generalized guideline that can be adapted for the isolation of 3-methyl-3,4-dihydroisoquinoline alkaloids from a given natural source.

Materials and Reagents:

  • Dried and powdered biological material

  • Methanol or Ethanol

  • 5% Hydrochloric Acid (HCl)

  • Concentrated Ammonium Hydroxide (NH4OH)

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Dragendorff's reagent

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or trifluoroacetic acid (for HPLC)

Procedure:

  • Extraction: a. Macerate or perform Soxhlet extraction on the dried, powdered biological material with methanol or ethanol for 24-48 hours. b. Filter the extract to remove solid residues and concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning: a. Dissolve the crude extract in 5% aqueous HCl. b. Perform a liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane to remove neutral and acidic compounds. The protonated alkaloids will remain in the aqueous layer. c. Separate the aqueous layer and basify it to approximately pH 10 with concentrated NH4OH. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified aqueous solution multiple times with dichloromethane or chloroform. e. Combine the organic layers, dry over anhydrous Na2SO4, and evaporate the solvent to yield a crude alkaloid mixture.

  • Purification: a. Thin-Layer Chromatography (TLC): Use TLC to monitor the separation process. A typical mobile phase for isoquinoline alkaloids is a mixture of chloroform and methanol. Alkaloids can be visualized under UV light or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color. b. Column Chromatography: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol or ethyl acetate). Collect fractions and analyze them by TLC. c. High-Performance Liquid Chromatography (HPLC): For final purification, use reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Structural Elucidation

Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between atoms and elucidate the complete structure.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the chromophore system.

Conclusion and Future Perspectives

The natural occurrence of 3-methyl-3,4-dihydroisoquinoline alkaloids is a testament to the chemical ingenuity of nature, albeit in a seemingly limited number of organisms. The discovery of these compounds in both marine invertebrates and fungi opens up new avenues for research into their ecological roles and potential pharmacological applications. The biosynthesis, particularly the mechanism of C-3 methylation, remains a fertile ground for future investigation. A deeper understanding of the enzymes involved could pave the way for the biotechnological production of these and other novel isoquinoline alkaloids. The detailed protocols for isolation and characterization provided herein serve as a robust framework for researchers to explore and unlock the potential of this enigmatic class of natural products.

References

  • Bischler, A., & Napieralski, B. (1893). Zur Kenntniss einer neuen Isochinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 26(2), 1903-1908.
  • Kem, W. R., Soti, F., & Rittschof, D. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs, 22(4), 141.[5]

  • Movassaghi, M., & Hill, M. D. (2008). Direct conversion of various amides to isoquinoline and β-carboline derivatives via mild electrophilic amide activation. Organic letters, 10(16), 3485-3488.
  • Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link][9]

  • Lang, D. E. (2017).
  • Kem, W. R., Soti, F., & Rittschof, D. (2024). New Pyridyl and Dihydroisoquinoline Alkaloids Isolated from the Chevron Nemertean Amphiporus angulatus. Marine Drugs, 22(4), 141.[4][5]

  • Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-653.
  • Likhitwitayawuid, K., & Supudompol, B. (2018). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 23(10), 2548.[1]

  • Menéndez-Perdomo, I. M., & Facchini, P. J. (2023). Functional characterization and key residues engineering of a regiopromiscuity O-methyltransferase involved in benzylisoquinoline alkaloid biosynthesis in Nelumbo nucifera. Horticulture Research, 10(2), uhad008.[11]

  • Andersson, D., Molin, K., & Broberg, A. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Molecules, 24(24), 4616.

  • Stoyanov, S., & Ivanov, I. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules, 29(14), 3290.[12]

  • Andersson, D., Molin, K., & Broberg, A. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium spathulatum Em19. Molecules, 24(24), 4616.[2][6]

  • Sato, F., Inui, T., & Takemura, T. (2007). Metabolic Engineering in Isoquinoline Alkaloid Biosynthesis. Current pharmaceutical biotechnology, 8(4), 211-218.[10]

  • Andersson, D., Molin, K., & Broberg, A. (2019). Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium spathulatum Em19. Molecules, 24(24), 4616.[2][6]

  • Shoji, T., & Kajii, M. (2025). Improved Production of Plant Isoquinoline Alkaloids by Metabolic Engineering. Methods in Molecular Biology, 2876, 289-301.[13]

  • Wang, C., & Wang, Y. (2022). Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. Marine Drugs, 20(6), 369.[14]

  • Meireles, M. A. A., & Rodrigues, V. M. (2016). Alternative and Efficient Extraction Methods for Marine-Derived Compounds. Marine Drugs, 14(11), 204.[15]

  • Košťálová, D., Hrochová, V., Uhrín, D., & Tomko, J. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L. Chemical Papers, 42(6), 841-843.[3]

  • Al-Warhi, T. I., & Al-Hazmi, G. A. (2022). Synthesis, crystal structure investigation, Hirshfeld and DFT studies of newly synthesized dihydroisoquinoline derivatives. Arabian Journal of Chemistry, 15(1), 103503.[16]

  • Minami, H., Kim, J. S., Ikezawa, N., Takemura, T., Katayama, T., Kumagai, H., & Sato, F. (2008). Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research. Journal of bioscience and bioengineering, 105(3), 133-145.[17]

  • D'Incalci, M., & Sessa, C. (2014). Alkaloids from Marine Invertebrates as Important Leads for Anticancer Drugs Discovery and Development. Marine drugs, 12(12), 5977-6007.[18]

  • Yang, M., Dong, M., Wu, Q. Y., Yao, S., Pu, G., Ma, Y. Y., ... & Li, Y. K. (2023). Three new isoquinoline alkaloids from the fermentation of Aspergillus sp. 0338 and their anti-MRSA activities. Natural product research, 39(1), 103-109.[19]

Sources

The Pharmacophore Blueprint of 3-Substituted Dihydroisoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4-dihydroisoquinoline scaffold is a privileged core in medicinal chemistry, prized for its structural rigidity, synthetic accessibility, and its presence in a multitude of biologically active natural products. The introduction of a substituent at the 3-position provides a critical vector for modulating the scaffold's pharmacodynamic and pharmacokinetic properties. This guide offers an in-depth exploration of the pharmacophore properties of 3-substituted dihydroisoquinolines, moving beyond a simple catalog of activities to dissect the underlying structure-activity relationships (SAR) that govern their interactions with diverse biological targets. We will delve into key therapeutic areas where this scaffold has shown promise, including oncology, neuroscience, and infectious diseases, and provide practical, field-proven protocols for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the full potential of this versatile heterocyclic system.

Introduction: The Strategic Value of the 3-Substituted Dihydroisoquinoline Scaffold

The 3,4-dihydroisoquinoline core is a bicyclic aromatic system that offers a unique combination of features for drug design. Its partially saturated nature provides a three-dimensional character that is often beneficial for target binding, while the aromatic ring offers opportunities for π-stacking and other non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target engagement.

The true versatility of this scaffold, however, is unlocked by substitution at the 3-position. This position allows for the introduction of a wide array of chemical moieties, from simple alkyl and aryl groups to more complex heterocyclic systems. These substituents can profoundly influence the molecule's:

  • Target Selectivity: By varying the size, shape, and electronic properties of the 3-substituent, it is possible to tune the molecule's affinity for different biological targets.

  • Binding Affinity: The 3-substituent can engage in additional interactions with the target protein, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, thereby increasing binding affinity.

  • Physicochemical Properties: Substituents at the 3-position can be used to modulate key drug-like properties, including solubility, lipophilicity (LogP), and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while bulky groups can sterically hinder metabolic enzymes.[1]

The 3,4-dihydroisoquinolinone moiety, a related structure, is also a valuable pharmacophore due to its suitable size and moderate polarity, making it a common scaffold in various drug candidates.[1] The introduction of substituents at the 3-position in these derivatives can also improve their biostability by preventing oxidation.[1]

The Core Pharmacophore: A Target-Centric View

It is crucial to understand that there is no single, universal pharmacophore for all 3-substituted dihydroisoquinolines. Instead, the key pharmacophoric features are defined by the specific biological target. In this section, we will explore the pharmacophore properties of this scaffold in the context of several important therapeutic targets.

Anticancer Activity: Targeting Tubulin Polymerization

A significant body of research has focused on 1,4-disubstituted-3,4-dihydroisoquinolines as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[2] These compounds bind to the colchicine site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

The pharmacophore for these tubulin inhibitors can be summarized as follows:

  • Aromatic Ring A (the isoquinoline core): This part of the molecule occupies a hydrophobic pocket in the colchicine binding site.

  • Aromatic Ring B (the 1-phenyl substituent): This ring extends into another hydrophobic pocket. Electron-donating substituents on this ring, such as methoxy or amino groups, are generally favorable for activity.[2]

  • The 3-Substituent: While less explored than the 1- and 4-positions in this context, modifications at C3 can influence potency and selectivity.

  • The 4-Substituent: Introduction of a sidechain at the C-4 position, such as a pyridinylmethyl group, can form additional interactions within the binding site.[2]

A series of 1-phenyl-3,4-dihydroisoquinoline derivatives have been identified as potential tubulin polymerization inhibitors.[3] Compound 5n , with a 3'-hydroxy and 4'-methoxy substituted 1-phenyl B-ring, demonstrated optimal bioactivity.[3]

Table 1: Structure-Activity Relationship of 1,4-Disubstituted-3,4-dihydroisoquinolines as Tubulin Polymerization Inhibitors

CompoundB-Ring Substitution (at 1-phenyl)4-Position SubstituentCytotoxic Activity (IC50, µM) vs. CEM cellsReference
2a 3'-OCH3, 4'-OCH3, 5'-OCH34-pyridinylmethyl29.25[2]
20 3'-OCH34-pyridinylmethyl>40[2]
21 3'-NH24-pyridinylmethyl4.10[2]
22 3'-NHCOCH34-pyridinylmethyl>40[2]
32 3'-amino-4'-methoxy4-pyridinylmethyl0.64[2]
Anticonvulsant Activity

The 3,4-dihydroisoquinoline scaffold has also been explored for its anticonvulsant properties.[4][5] While a definitive pharmacophore is still emerging, studies suggest that the nature of substituents at various positions plays a critical role.

For a series of 9-alkoxy-5,6-dihydro-[1][6][7]triazolo[3,4-a]isoquinolines, the substituent at the 9-position (corresponding to the dihydroisoquinoline core) was found to be key for anticonvulsant activity.[4] In general, compounds with a branched alkyl chain at this position showed better activity than those with a benzyl substituent.[4]

Table 2: Anticonvulsant Activity of 9-Substituted Dihydroisoquinoline Derivatives

Compound9-Position SubstituentMES ED50 (mg/kg)PI (Protective Index)Reference
9a Hexyloxy63.31>7.9[5]
4b HydroxyInactive-[4]
Spasmolytic Activity

Recent studies have investigated 1,3-disubstituted 3,4-dihydroisoquinolines as potential spasmolytic agents, drawing structural comparisons to known drugs like mebeverine and papaverine.[8][9] These compounds are predicted to act as smooth muscle relaxants.[8][9]

The general structure-activity relationship for this class suggests that:

  • The 1-Substituent: Can be varied from small alkyl groups to larger aromatic moieties.

  • The 3-Substituent: An isopropyl group at the 3-position has been shown to be compatible with spasmolytic activity.[8]

Synthetic Strategies: Accessing Chemical Diversity

The development of a robust synthetic platform is paramount for exploring the SAR of 3-substituted dihydroisoquinolines. The Bischler-Napieralski reaction is the cornerstone of this effort, providing a reliable method for constructing the core scaffold.[10][11]

The Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline.[11] The choice of dehydrating agent (e.g., POCl3, P2O5) and reaction conditions can be optimized to accommodate a variety of substituents on both the aromatic ring and the amide side chain.[10]

The mechanism proceeds through an initial activation of the amide carbonyl, followed by an intramolecular electrophilic aromatic substitution.[7] The presence of electron-donating groups on the phenyl ring facilitates the cyclization.

Diagram 1: General Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start β-Phenylethylamine Precursor acyl Acylation start->acyl R-COCl bn Bischler-Napieralski Cyclization acyl->bn POCl3, heat dhi 3-Substituted Dihydroisoquinoline bn->dhi screen Primary Screening (e.g., Cytotoxicity) dhi->screen dhi->screen mechanistic Mechanistic Assays (e.g., Enzyme Inhibition) screen->mechanistic Active Compounds sar SAR Analysis mechanistic->sar sar->acyl Design New Analogs lead Lead Optimization sar->lead G cluster_assembly Microtubule Assembly cluster_disassembly Microtubule Disassembly dimer αβ-Tubulin Dimers proto Protofilaments dimer->proto Polymerization mt Microtubule proto->mt mt_dis Microtubule dimer_dis αβ-Tubulin Dimers mt_dis->dimer_dis Depolymerization inhibitor 3-Substituted Dihydroisoquinoline (e.g., Tubulin Inhibitor) inhibitor->dimer Binds to free tubulin

Caption: Inhibition of tubulin polymerization by 3-substituted dihydroisoquinoline analogs.

Protocol: PARP1 Inhibition Assay (Colorimetric)

This assay measures the activity of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair.

Principle: PARP1 utilizes NAD+ to synthesize poly(ADP-ribose) chains on acceptor proteins, such as histones. This assay uses biotinylated NAD+ as a substrate. The incorporation of biotinylated ADP-ribose onto histone-coated plates is detected using streptavidin-HRP and a colorimetric substrate.

Materials:

  • PARP1 Assay Kit (containing PARP1 enzyme, histone-coated plates, biotinylated NAD+, assay buffer, wash buffer, streptavidin-HRP, and colorimetric substrate)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Olaparib)

  • Negative control (DMSO vehicle)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Plate Preparation:

    • If not pre-coated, coat a 96-well plate with histone solution overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the wells with Blocking Buffer for 1 hour at room temperature.

    • Wash the plate three times with Wash Buffer.

  • PARP Reaction:

    • Prepare a Master Mix containing PARP Assay Buffer, biotinylated NAD+, and activated DNA.

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the test compound, positive control, or negative control to the appropriate wells.

    • Initiate the reaction by adding 20 µL of diluted PARP1 enzyme to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the "Blank" wells.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the colorimetric substrate to each well and incubate until color develops (typically 5-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "Blank" wells from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control" (100% activity).

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the test compound concentration.

Self-Validation System:

  • Positive Control: Olaparib should show potent inhibition of PARP1 activity.

  • Negative Control: The DMSO vehicle should show high PARP1 activity.

  • "Blank" Wells: Wells without PARP1 enzyme should have very low absorbance readings.

Conclusion and Future Perspectives

The 3-substituted dihydroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and the profound impact of the 3-substituent on biological activity make it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases.

Future research in this area should focus on:

  • Exploring Novel 3-Substituents: The use of modern synthetic methods to introduce novel and diverse functionalities at the 3-position will undoubtedly lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Structure-Based Drug Design: As more crystal structures of dihydroisoquinoline-based inhibitors in complex with their targets become available, structure-based design approaches will play an increasingly important role in guiding the optimization of these compounds.

  • Multi-Target Ligands: The ability of the dihydroisoquinoline scaffold to interact with multiple targets raises the possibility of designing multi-target ligands for the treatment of complex diseases like cancer and neurodegenerative disorders.

By combining creative synthetic chemistry with a deep understanding of the underlying pharmacophore principles, the full therapeutic potential of 3-substituted dihydroisoquinolines can be realized.

References

  • Tazawa, A., Ando, J., Ishizawa, K., Azumaya, I., Hikawa, H., & Tanaka, M. (2018). An efficient route to N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position. RSC Advances, 8(10), 5142-5147. [Link]

  • Yang, T. F., Huang, S. H., Chen, Y. H., & Huang, W. T. (2021). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. Molecules, 26(20), 6168. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2009). Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides. Bioorganic & medicinal chemistry letters, 19(5), 1420-1423. [Link]

  • Zhelezarov, I., Nikolova, R., Gadzhev, N., Miteva, P., & Yanev, S. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. [Link]

  • Zhelezarov, I., Nikolova, R., Gadzhev, N., Miteva, P., & Yanev, S. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Biomedicines, 12(7), 1556. [Link]

  • Serafim, R. A., Quintas, L. E. M., & da Cunha, S. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 16291-16310. [Link]

  • Wang, Y., Li, L., He, L., Chen, J., Li, Y., & Yang, L. (2015). Design, Synthesis and Biological Evaluation of 1,4-Disubstituted-3,4-dihydroisoquinoline Compounds as New Tubulin Polymerization Inhibitors. Molecules, 20(5), 8046-8060. [Link]

  • Zhang, H. J., Shen, Q. K., Jin, C. M., Quan, Y. C., Piao, H. R., & Quan, Z. S. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1667. [Link]

  • Li, L., He, L., Chen, J., Li, Y., Yang, L., & Wang, Y. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(9), 721-728. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. [Link]

  • BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. [Link]

  • Serafim, R. A., Quintas, L. E. M., & da Cunha, S. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. Molecules, 19(10), 16291-16310. [Link]

  • Al-Tel, T. H. (2017). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Advances, 7(59), 37043-37049. [Link]

  • Wang, C., Zhang, Y., Wang, Y., Zhang, Y., Zhang, J., & Zhong, G. (2018). Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Bioorganic & medicinal chemistry letters, 28(7), 1215-1221. [Link]

  • El-Sayed, N. N. E., Al-Harbi, N. O., Bahashwan, S. A., & Al-Ghamdi, K. M. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega, 6(12), 8235-8247. [Link]

  • Kumar, A., Singh, B., & Sharma, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(9), 1451-1476. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Zhang, H. J., Shen, Q. K., Jin, C. M., Quan, Y. C., Piao, H. R., & Quan, Z. S. (2016). Synthesis and Pharmacological Evaluation of New 3,4-Dihydroisoquinolin Derivatives Containing Heterocycle as Potential Anticonvulsant Agents. Molecules, 21(12), 1667. [Link]

Sources

(3R)-3-methyl-3,4-dihydroisoquinoline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of (3R)-3-methyl-3,4-dihydroisoquinoline , a critical chiral scaffold in medicinal chemistry.

Content Type: Technical Whitepaper & Protocol Guide Subject: Chiral Isoquinoline Scaffolds in Drug Development

Executive Summary

(3R)-3-methyl-3,4-dihydroisoquinoline is a chiral heterocyclic intermediate belonging to the isoquinoline class. It is characterized by a C=N imine double bond at the C1-N2 position and a stereogenic center at the C3 position. This molecule serves as a pivotal electrophilic precursor for the synthesis of (3R)-1,2,3,4-tetrahydroisoquinolines (THIQs) , a structural motif ubiquitous in natural alkaloids (e.g., naphthylisoquinoline alkaloids) and synthetic pharmaceutical agents targeting CNS disorders and Bcl-2 family proteins.

This guide provides a definitive reference for the nomenclature, self-validating synthesis protocols, and mechanistic applications of this scaffold.

Chemical Identity & Nomenclature[1][2][3]

The precise identification of chiral dihydroisoquinolines is often complicated by the variable numbering of the isoquinoline ring in older literature. The data below adheres to current IUPAC standards.

Identification Table
AttributeDetail
IUPAC Name (3R)-3-methyl-3,4-dihydroisoquinoline
Common Synonyms (R)-3-Methyl-3,4-dihydroisoquinoline; (R)-3-Me-DHIQ
CAS Number (Racemate) 14123-78-5 (Note: Specific enantiomers are often indexed under the racemate or as derivatives)
Molecular Formula C₁₀H₁₁N
Molecular Weight 145.20 g/mol
SMILES (Isomeric) C[C@@H]1CC2=CC=CC=C2C=N1
Core Scaffold 3,4-Dihydroisoquinoline (CAS 3230-65-7)
Key Reactivity Cyclic imine (Electrophile at C1); Chiral center at C3

Synthetic Methodology (Bischler-Napieralski Cyclization)[4][7]

The most robust route to (3R)-3-methyl-3,4-dihydroisoquinoline preserves the stereochemistry of the starting material. This protocol utilizes the Bischler-Napieralski cyclization of a chiral amide derived from (R)-amphetamine (or (R)-1-phenylpropan-2-amine).

Mechanistic Logic (Self-Validating)
  • Chirality Retention: The reaction involves dehydration at the amide carbonyl (C1) and electrophilic aromatic substitution at the ortho-phenyl position. The chiral center at C3 (derived from the amine's alpha-carbon) is remote from the reaction site and maintains its configuration.

  • Atom Economy: The only by-product is water (sequestered by the dehydrating agent).

Experimental Protocol

Precursor: (R)-(-)-1-Phenylpropan-2-amine (CAS 156-34-3). Note: Ensure regulatory compliance as this is an amphetamine isomer.

Step 1: N-Formylation
  • Reagents: Acetic anhydride (1.1 equiv), Formic acid (1.2 equiv).

  • Procedure: Mix acetic anhydride and formic acid at 50-60°C for 2 hours to generate acetic formic anhydride in situ.

  • Addition: Cool to 0°C. Add (R)-1-phenylpropan-2-amine dropwise.

  • Reaction: Stir at room temperature (RT) for 4 hours.

  • Workup: Quench with ice water. Extract with dichloromethane (DCM). Wash with sat. NaHCO₃ to remove acid. Dry over MgSO₄ and concentrate.

  • Product: N-((R)-1-phenylpropan-2-yl)formamide.

Step 2: Cyclization (Bischler-Napieralski)
  • Reagents: Phosphorus oxychloride (POCl₃, 3.0 equiv) or P₂O₅ in refluxing toluene.

  • Procedure: Dissolve the formamide from Step 1 in dry acetonitrile or toluene.

  • Activation: Add POCl₃ dropwise under nitrogen atmosphere.

  • Heating: Reflux (80-100°C) for 2-4 hours. Monitor by TLC (disappearance of amide).

  • Quenching (Critical): Cool to 0°C. Slowly pour reaction mixture into ice-cold NaOH (10%) solution. Caution: Exothermic hydrolysis of excess POCl₃.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: The crude oil is often used directly. If storage is needed, convert to the hydrochloride salt using HCl in ether.

Visualization: Synthesis & Reactivity Pathways

The following diagram illustrates the stereospecific synthesis and the subsequent reduction to the tetrahydroisoquinoline (THIQ) scaffold.

G cluster_0 Stereochemistry Retention Zone Precursor (R)-1-Phenylpropan-2-amine (Chiral Pool) Intermediate N-Formyl Intermediate (Amide) Precursor->Intermediate Formylation (HCOOH/Ac2O) Target (3R)-3-methyl-3,4-dihydroisoquinoline (Cyclic Imine) Intermediate->Target Bischler-Napieralski (POCl3, -H2O) THIQ (3R)-3-methyl-1,2,3,4-THIQ (Drug Scaffold) Target->THIQ Reduction (NaBH4 or H2/Cat)

Figure 1: Stereochemical pathway from chiral amine precursor to the dihydroisoquinoline and subsequent reduction to the tetrahydroisoquinoline pharmacophore.

Applications in Drug Development

The (3R)-3-methyl-3,4-dihydroisoquinoline scaffold is rarely the final drug; it is a high-value intermediate .

Asymmetric Hydrogenation Substrate

The C1=N bond is highly susceptible to nucleophilic attack or reduction.

  • Noyori Transfer Hydrogenation: While the molecule is already chiral at C3, reducing the C1=N bond creates a second chiral center at C1 (if substituted).

  • Simple Reduction: Reduction with NaBH₄ yields (3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline , a motif found in:

    • MIV-150: A non-nucleoside reverse transcriptase inhibitor.

    • Bcl-2 Inhibitors: Used as a peptidomimetic spacer to orient aryl groups in protein-protein interaction inhibitors (see Patent WO2015011397A1).

Reactivity Profile
Reaction TypeReagentProduct OutcomeApplication
Reduction NaBH₄ / MeOH(3R)-3-methyl-THIQAlkaloid synthesis
Nucleophilic Addition Grignard (R-MgBr)1,3-Disubstituted THIQChiral ligands
Oxidation KMnO₄3-methylisoquinolineAromatization (Loss of chirality)

References

  • Whaley, W. M., & Govindachari, T. R. (1951).[1] The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

  • Larsen, R. D., et al. (1991).[2] Efficient Synthesis of 3,4-Dihydroisoquinolines. Journal of Organic Chemistry, 56(21), 6034-6038.

  • Dubois, L., et al. (2015). Novel indolizine derivatives, method for the production thereof and pharmaceutical compositions containing same. Patent WO2015011397A1.

  • PubChem. (2024). Compound Summary: 3,4-Dihydroisoquinoline.[3][4][5][2][6][7] National Library of Medicine.

Sources

Methodological & Application

Asymmetric synthesis of (3R)-3-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis of (3R)-3-methyl-3,4-dihydroisoquinoline

Part 1: Executive Summary & Strategic Overview

The synthesis of (3R)-3-methyl-3,4-dihydroisoquinoline (CAS: N/A for specific enantiomer in common catalogs; generic 3-Me-DHIQ is 4298-96-2) represents a critical challenge in the preparation of isoquinoline alkaloids and chiral pharmacophores. Unlike 1-substituted dihydroisoquinolines, which are easily accessed via nucleophilic addition to the imine, the 3-substituted stereocenter must generally be established prior to ring closure or via highly specific asymmetric catalysis.

This protocol details the Chiral Pool Strategy via a modified Bischler-Napieralski cyclization . This route is selected for its scalability and high enantiomeric fidelity, provided that strict temperature controls are implemented to prevent the retro-Ritter racemization cascade common to this scaffold.

Key Technical Challenges:

  • Regiocontrol: Ensuring cyclization occurs at the ortho-position of the phenyl ring.

  • Stereoretention: Preventing racemization of the labile benzylic-like C3 stereocenter under Lewis acidic conditions.

  • Stability: The target cyclic imine is prone to hydrolysis and oxidation; handling under inert atmosphere is mandatory.

Part 2: Retrosynthetic Analysis & Pathway

The most robust route utilizes the inherent chirality of (R)-1-phenylpropan-2-amine (derived from D-phenylalanine or resolved amphetamine derivatives). The nitrogen atom is formylated to create the electrophilic precursor required for the intramolecular electrophilic aromatic substitution.

Pathway Logic:

  • Precursor: (R)-1-phenylpropan-2-amine provides the carbon skeleton and the nitrogen source.

  • Activation: Conversion to the N-formyl derivative is necessary to install the C1 carbon (as a hydrogen-bearing methine).

  • Cyclization: Dehydration of the amide with

    
     generates a reactive nitrilium/imidoyl ion intermediate that undergoes intramolecular attack by the phenyl ring.
    

G Start (R)-1-phenylpropan-2-amine (Chiral Precursor) Amide (R)-N-(1-phenylpropan-2-yl)formamide (Stable Intermediate) Start->Amide HCOOEt or HCOOH/DCC Imidoyl [Imidoyl Chloride Intermediate] Amide->Imidoyl POCl3, MeCN 0°C to RT Target (3R)-3-methyl-3,4-dihydroisoquinoline (Target) Imidoyl->Target Intramolecular Cyclization (-HCl)

Figure 1: Synthetic workflow for the asymmetric construction of the dihydroisoquinoline core.

Part 3: Detailed Experimental Protocol

Phase A: Synthesis of (R)-N-(1-phenylpropan-2-yl)formamide

Rationale: The formyl group provides the single carbon atom required to close the ring at the C1 position without introducing an alkyl substituent (which would result from an acetyl group).

Materials:

  • (R)-1-phenylpropan-2-amine (10.0 mmol)

  • Ethyl formate (excess, solvent/reagent)

  • Catalytic 4-Dimethylaminopyridine (DMAP) (optional)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with (R)-1-phenylpropan-2-amine (1.35 g, 10 mmol).

  • Addition: Add Ethyl formate (20 mL) and a crystal of DMAP.

  • Reflux: Heat the mixture to reflux (54°C) for 12 hours under

    
    . Monitor by TLC (
    
    
    
    , 50% EtOAc/Hexanes) until the starting amine spot disappears.
  • Concentration: Remove excess ethyl formate under reduced pressure.

  • Purification: The resulting oil is often pure enough for cyclization. If necessary, purify via flash chromatography (EtOAc/Hexanes) to obtain the N-formyl amide as a clear oil.

    • Target Yield: >90%

    • Checkpoint: Confirm structure via

      
      -NMR (Rotamers of formamide will be visible).
      
Phase B: Modified Bischler-Napieralski Cyclization

Rationale: Standard conditions (refluxing


) often lead to racemization via a reversible retro-Ritter mechanism. This protocol uses milder temperature ramps to preserve the C3 stereocenter.

Materials:

  • (R)-N-(1-phenylpropan-2-yl)formamide (from Phase A)

  • Phosphorus Oxychloride (

    
    ) (3.0 equiv)
    
  • Acetonitrile (Anhydrous)

  • Dichloromethane (DCM) for workup

Procedure:

  • Solvation: Dissolve the amide (1.63 g, 10 mmol) in anhydrous Acetonitrile (50 mL) in a 2-neck flask equipped with a condenser and drying tube.

  • Activation (Critical Step): Cool the solution to 0°C in an ice bath. Add

    
     (2.8 mL, 30 mmol) dropwise over 15 minutes.
    
    • Mechanism Note: This forms the imidoyl dichlorophosphate intermediate.

  • Cyclization: Remove the ice bath and allow to warm to room temperature. Stir for 1 hour. Then, gently heat to 50-60°C for 4-6 hours.

    • Warning:Do not reflux (>80°C) unless conversion is stalled. High heat promotes racemization.

  • Quench: Cool the reaction mixture to 0°C. Slowly pour the mixture into ice-cold NaOH (2M, 100 mL) with vigorous stirring. Ensure pH > 10 to liberate the free base imine.

  • Extraction: Extract immediately with DCM (3 x 50 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo at ambient temperature (do not heat the rotovap bath >30°C).
    
  • Storage: The product is an unstable oil. Use immediately or store at -20°C under Argon.

Part 4: Quality Control & Validation

The validation of this protocol relies on establishing the enantiomeric excess (ee) and structural integrity.

Table 1: Analytical Specifications

ParameterMethodSpecification / Expected Value
Identity

-NMR (400 MHz,

)

8.25 (s, 1H, C1-H), 7.1-7.4 (m, 4H, Ar-H), 3.5 (m, 1H, C3-H), 2.6-2.9 (m, 2H, C4-H), 1.25 (d, 3H,

).
Purity HPLC (UV 254 nm)>95% (Imine is sensitive; run neutral mobile phase).
Chirality Chiral HPLCColumn: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10). Flow: 1.0 mL/min.
Optical Rotation Polarimetry

(c=1,

) (Value varies by solvent/temp; comparative standard required).

Racemization Check: If the optical rotation is significantly lower than expected (e.g.,


), racemization occurred during the cyclization step.
  • Corrective Action: Repeat Phase B using Triflic Anhydride (

    
    )  and 2-Chloropyridine  in DCM at -78°C to 0°C. This "Movassaghi modification" avoids the thermal conditions of 
    
    
    
    .

Part 5: Mechanism & Troubleshooting

Racemization Pathway (The "Retro-Ritter" Threat)

The primary failure mode in asymmetric DHIQ synthesis is the loss of stereochemical information at C3.

Mechanism Step1 (3R)-Imidoyl Intermediate Step2 Carbocation (Achiral) Step1->Step2 C-N Bond Cleavage (High Temp/Acid) Step3 Styrene Derivative Step2->Step3 Elimination Step4 Racemic Product Step2->Step4 Recyclization Step3->Step2 Re-addition

Figure 2: Mechanism of racemization via ring-opening/closing equilibrium.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Hydrolysis of the imine during workup.

    • Solution: Perform the basic quench rapidly and keep the mixture cold. Do not use acidic water for washes.

  • Racemization:

    • Cause: Reaction temperature >80°C or prolonged reaction time.

    • Solution: Switch to the

      
      /2-Chloropyridine activation method (see References).
      
  • Starting Material Remaining:

    • Cause: Inactive

      
       (hydrolyzed).
      
    • Solution: Distill

      
       prior to use or use a fresh bottle.
      

References

  • Bischler-Napieralski Reaction Overview

    • Source: Organic Chemistry Portal. "Bischler-Napieralski Reaction."[1][2][3][4][5][6][7]

    • URL:[Link]

  • Prevention of Racemization (Modified Conditions)

    • Movassaghi, M., & Hill, M. D. (2008).[8][9] "Single-Step Synthesis of Pyridine-Containing Heterocycles." Organic Letters, 10(16), 3485–3488. (Describes the

      
       method for sensitive substrates).
      
    • URL:[Link]

  • Synthesis of Chiral Dihydroisoquinolines

    • Larsen, R. D., et al. (1991).[8][9] "A Modified Bischler-Napieralski Procedure for the Synthesis of 3-Aryl-3,4-dihydroisoquinolines." Journal of Organic Chemistry, 56(21), 6034-6038.

    • URL:[Link]

  • Chiral HPLC Methods for Isoquinolines

    • Daicel Chiral Technologies.
    • URL:[Link]

Sources

Application Notes and Protocols: Iridium-Catalyzed Transfer Hydrogenation of Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Tetrahydroisoquinolines and the Elegance of Transfer Hydrogenation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds. The efficient and stereoselective synthesis of these structures is, therefore, a critical endeavor for drug development professionals. Among the myriad of synthetic strategies, the asymmetric reduction of the C=N bond in 3,4-dihydroisoquinolines (DHIQs) stands out as one of the most direct and atom-economical approaches.

While direct asymmetric hydrogenation using high-pressure H₂ gas is a powerful technique, iridium-catalyzed transfer hydrogenation (ATH) has emerged as a highly practical and versatile alternative.[1][2] This method utilizes readily available, safe, and often liquid hydrogen donor molecules, such as isopropanol or formic acid, obviating the need for specialized high-pressure equipment.[2][3] Iridium catalysts, particularly those featuring chiral ligands, have demonstrated exceptional efficiency and enantioselectivity in this transformation, making ATH a cornerstone of modern amine synthesis.[4]

This guide provides an in-depth exploration of the iridium-catalyzed transfer hydrogenation of DHIQs. We will delve into the mechanistic underpinnings of this reaction, offer detailed, field-proven protocols, and present a comparative analysis of various catalyst systems to empower researchers in their synthetic campaigns.

Mechanistic Insights: The Catalytic Cycle

The efficacy of iridium-catalyzed transfer hydrogenation hinges on the generation of a reactive iridium-hydride intermediate. The precise mechanism can vary depending on the hydrogen donor and the catalyst structure, but a generally accepted pathway, particularly with formic acid, follows an "outer-sphere" model.[5][6]

The Catalytic Cycle with Formic Acid:

  • Hydride Formation: The catalytic cycle begins with the reaction of the iridium pre-catalyst with the hydrogen donor. In the case of a formic acid/triethylamine (HCOOH/NEt₃) azeotrope, the formate anion coordinates to the iridium center. Subsequent decarboxylation releases CO₂ and generates the key iridium-hydride (Ir-H) species.[3][7]

  • Substrate Protonation: The dihydroisoquinoline substrate is protonated by the acidic component of the hydrogen donor system (e.g., formic acid), forming a more electrophilic dihydroisoquinolinium ion.

  • Hydride Transfer: The nucleophilic Ir-H species then transfers the hydride to the iminium carbon of the activated substrate. This step is typically the rate-determining and enantio-determining step. The transfer occurs in the outer coordination sphere of the metal, meaning the substrate does not directly bind to the iridium center.[5][6] The stereochemical outcome is dictated by the precise orientation of the substrate relative to the chiral catalyst during the hydride delivery.

  • Product Release and Catalyst Regeneration: Upon hydride transfer, the resulting tetrahydroisoquinoline is released, and the iridium catalyst is regenerated, ready to engage in another catalytic cycle.

Below is a visualization of the proposed catalytic cycle for the iridium-catalyzed transfer hydrogenation of a dihydroisoquinoline using formic acid as the hydrogen source.

Catalytic Cycle Ir_L [Ir(L)]+ Ir_Formate [Ir(L)(HCOO)] Ir_L->Ir_Formate + HCOO⁻ Ir_Hydride [Ir(L*)(H)] + CO₂ Ir_Formate->Ir_Hydride Decarboxylation Ir_Hydride->center DHIQ Dihydroisoquinoline (DHIQ) DHIQ_H Dihydroisoquinolinium Ion DHIQ_H->center Hydride Transfer THIQ Tetrahydroisoquinoline (THIQ) center->Ir_L + H⁺ in1->DHIQ_H + H⁺ out1->THIQ

Caption: Proposed outer-sphere catalytic cycle for Ir-catalyzed transfer hydrogenation.

When using isopropanol as the hydrogen source, the iridium catalyst facilitates a dehydrogenation process to form the Ir-H species and acetone. The reaction often requires a base to deprotonate the isopropanol, facilitating its coordination to the iridium center prior to β-hydride elimination.[8]

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step protocol for a typical asymmetric transfer hydrogenation of a 1-substituted-3,4-dihydroisoquinoline.

Materials and Reagents:

  • Iridium Pre-catalyst: e.g., [Ir(COD)Cl]₂ (dichloro(1,5-cyclooctadiene)iridium(I) dimer)

  • Chiral Ligand: e.g., (R,R)-TsDPEN ((R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)

  • Substrate: 1-Aryl-3,4-dihydroisoquinoline (e.g., 1-phenyl-3,4-dihydroisoquinoline)

  • Hydrogen Source: Formic acid/triethylamine azeotropic mixture (5:2 molar ratio) or anhydrous isopropanol.

  • Solvent: Anhydrous and degassed dichloromethane (DCM) or acetonitrile.

  • Inert Gas: Argon or Nitrogen.

  • Standard glassware (Schlenk flask or oven-dried reaction vial), magnetic stirrer, and syringe techniques.

Protocol 1: Asymmetric Transfer Hydrogenation using Formic Acid/Triethylamine

  • Catalyst Pre-formation (in situ):

    • In a nitrogen-filled glovebox or under a stream of argon, add [Ir(COD)Cl]₂ (e.g., 0.005 mmol, 1 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 mmol, 2.2 mol%) to a dry Schlenk flask.

    • Add anhydrous, degassed solvent (e.g., DCM, 2.0 mL).

    • Stir the resulting mixture at room temperature for 20-30 minutes. A color change is often observed as the active catalyst forms. Causality: This pre-stirring step is crucial for the formation of the well-defined chiral iridium complex before the introduction of the substrate and hydrogen source.

  • Reaction Setup:

    • To the flask containing the activated catalyst, add the 1-aryl-3,4-dihydroisoquinoline substrate (0.5 mmol, 1.0 equiv).

    • Add the formic acid/triethylamine (5:2) mixture (e.g., 5-10 equivalents of formic acid). Insight: The HCOOH/NEt₃ mixture serves as both the hydrogen source and a Brønsted acid to activate the imine substrate. The ratio is critical for maintaining an optimal pH for the reaction.

    • Seal the flask and stir the reaction mixture at the desired temperature (e.g., 25-40 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by ¹H NMR or GC-MS. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progression.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess formic acid.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetrahydroisoquinoline product.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase column.

Data Summary: Catalyst System Performance

The choice of ligand and reaction conditions significantly impacts the efficiency and enantioselectivity of the transfer hydrogenation. The following table summarizes representative data from the literature for the asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines.

Catalyst SystemSubstrateH-SourceSolventTemp (°C)Yield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (S,S)-TsDPEN1-Phenyl-6,7-dimethoxy-DHIQHCOOH/NEt₃ (5:2)CH₃CN28>9597
[Ru(p-cymene)Cl₂]₂ / (R,R)-TsDPEN derivative1-(4-Methoxyphenyl)-DHIQHCOOH/NEt₃ (5:2)DCM289898
[Ir(COD)Cl]₂ / Chiral Spiro Phosphine Ligand1-Phenyl-DHIQH₂ (50 atm)Toluene509999
[Ir(COD)Cl]₂ / Chiral Diphosphine Ligand1-(4-Nitrophenyl)-6,7-dimethoxy-DHIQH₂ (50 atm)DCM25>9994

Note: The table includes examples of both transfer hydrogenation (HCOOH/NEt₃) and direct hydrogenation (H₂) for comparative purposes, illustrating the high performance achievable with iridium catalysts in both methodologies.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst (moisture or air sensitivity).- Poor quality solvent or reagents.- Insufficient reaction temperature.- Ensure all glassware is oven-dried and the reaction is set up under a strict inert atmosphere.- Use freshly distilled/anhydrous and degassed solvents.- Incrementally increase the reaction temperature.
Low Enantioselectivity - Racemization of the product.- Incorrect catalyst/ligand ratio.- Non-optimal solvent.- Ensure the work-up is not overly acidic or basic.- Carefully control the metal-to-ligand stoichiometry.- Screen different solvents (e.g., DCM, acetonitrile, THF).
Side Product Formation - Over-reduction of other functional groups.- Decomposition of substrate or product.- Lower the reaction temperature.- Reduce the reaction time.- Use a milder hydrogen source if applicable.

Conclusion

Iridium-catalyzed transfer hydrogenation represents a powerful and practical strategy for the synthesis of chiral tetrahydroisoquinolines from their dihydroisoquinoline precursors. The operational simplicity, mild reaction conditions, and high levels of stereocontrol achievable make it an invaluable tool for researchers in both academic and industrial settings. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, scientists can effectively leverage this technology to accelerate their drug discovery and development programs.

References

  • Dalton Transactions, 2012, 41, 1317-1321 . N-heterocyclic carbenes of iridium(I): ligand effects on the catalytic activity in transfer hydrogenation. [Link]

  • ACS Omega, 2021, 6, 17, 11456–11465 . Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. [Link]

  • ResearchGate . Iridium‐catalyzed asymmetric hydrogenation of imines. [Link]

  • ACS Omega, 2021, 6(17), 11456-11465 . Iridium Complex-Catalyzed Transfer Hydrogenation of N-Heteroarenes and Tentative Asymmetric Synthesis. [Link]

  • Organic Chemistry Frontiers, 2020, 7, 2521-2555 . A diversity of recently reported methodology for asymmetric imine reduction. [Link]

  • Journal of the American Chemical Society, 2011, 133(19), 7547-7562 . Iridium-catalyzed hydrogenation of N-heterocyclic compounds under mild conditions by an outer-sphere pathway. [Link]

  • ResearchGate . Iridium-Catalyzed Hydrogenation of N-Heterocyclic Compounds under Mild Conditions by an Outer-Sphere Pathway. [Link]

  • Chemical Communications, 2019, 55, 12692-12695 . An N-heterocyclic carbene iridium catalyst with metal-centered chirality for enantioselective transfer hydrogenation of imines. [Link]

  • Journal of the American Chemical Society, 2022, 144(4), 1774-1784 . Visible-Light-Driven, Iridium-Catalyzed Hydrogen Atom Transfer: Mechanistic Studies, Identification of Intermediates, and Catalyst Improvements. [Link]

  • Chemistry, 2010, 16(13), 4003-9 . Iridium-catalyzed asymmetric hydrogenation of imines. [Link]

  • Accounts of Chemical Research, 2013, 46(4), 945-955 . Formation of C–C Bonds via Iridium-Catalyzed Hydrogenation and Transfer Hydrogenation. [Link]

  • The Chemical Record, 2015, 15(5), 907-924 . Catalytic Asymmetric Transfer Hydrogenation of Imines: Recent Advances. [Link]

  • ResearchGate . Possible reactions of iridium catalysts during the transfer hydrogenation process. [Link]

  • DiVA Portal . Hydrogenation and Hydrogen Transfer Reactions Catalyzed by Iridium Complexes. [Link]

  • PMC . Iridium-Based Hydride Transfer Catalysts: from Hydrogen Storage to Fine Chemicals. [Link]

  • ResearchGate . Versatile Rh- and Ir-Based Catalysts for CO2 Hydrogenation, Formic Acid Dehydrogenation, and Transfer Hydrogenation of Quinolines. [Link]

  • Molecules, 2019, 24(11), 2110 . Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. [Link]

  • University of Bath's Research Portal . Iridium-Catalyzed Hydrogen Transfer Reactions. [Link]

  • Molecules, 2023, 28(22), 7567 . Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. [Link]

  • Science Exploration, 2024, 2, 230043 . Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Organic Chemistry Portal . Iridium-Catalyzed Enantioselective Transfer Hydrogenation of 1,1-Dialkylethenes with Ethanol: Scope and Mechanism. [Link]

  • DiVA Portal . Iridium Catalyzed Carbon-Heteroatom Bond Forming Reactions via Hydrogen Transfer. [Link]

Sources

Using (3R)-3-methyl-3,4-dihydroisoquinoline in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Chiral Scaffolding using (3R)-3-methyl-3,4-dihydroisoquinoline

Executive Summary

In modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) motif is a "privileged scaffold," appearing in over 400 bioactive alkaloids and synthetic drugs targeting GPCRs (Dopamine D1/D2, Adrenergic), ion channels, and enzyme inhibitors (Bcl-2, MAO-B).

This guide focuses on the strategic application of (3R)-3-methyl-3,4-dihydroisoquinoline (CAS: 144398-38-1 for generic enantiomer ref). Unlike achiral isoquinolines, the (3R)-methyl group acts as an intrinsic stereocontrol element . It restricts conformational flexibility (lowering entropic penalty upon binding) and directs the stereochemical outcome of functionalization at the reactive C1 position.

Key Applications Covered:

  • Diastereoselective Synthesis of (1,3)-disubstituted THIQ libraries.

  • Fragment-Based Drug Discovery (FBDD) targeting Bcl-2 and Dopaminergic pathways.

Strategic Rationale: The "Methyl Effect"

The introduction of a methyl group at the C3 position of the isoquinoline ring is not merely structural; it is functional.

  • Conformational Locking: The (3R)-methyl group prefers an equatorial orientation in the saturated THIQ ring, forcing the nitrogen lone pair and C1-substituents into specific vectors. This is critical for distinguishing between receptor subtypes (e.g., D1 vs. D2 dopamine receptors).

  • Metabolic Shielding: Substitution alpha to the nitrogen (C3) hinders oxidative deamination by metabolic enzymes like P450, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Synthetic Director: The existing chirality at C3 induces 1,3-stereoinduction during nucleophilic attacks at C1, often allowing for catalyst-free diastereoselectivity.

Experimental Workflow: From Scaffold to Lead

The following workflow details the transformation of (3R)-3-methyl-3,4-dihydroisoquinoline into high-value bioactive cores.

Visualizing the Pathway

G Start (3R)-3-methyl-3,4- dihydroisoquinoline (Electrophilic Core) Rxn1 Path A: Reduction (Hydride Addition) Start->Rxn1 NaBH4 or Ir-Cat H2 Rxn2 Path B: Nucleophilic Addition (R-M) Start->Rxn2 Grignard/RLi (Aza-Henry) Prod1 (3R)-3-methyl-THIQ (Secondary Amine) Rxn1->Prod1 >95% Yield Prod2 1,3-Disubstituted THIQ (Chiral Alkaloid Mimics) Rxn2->Prod2 High dr (cis/trans) Target Target Engagement (GPCRs, Bcl-2) Prod1->Target Linker Attachment Prod2->Target Direct Binding

Figure 1: Divergent synthesis pathways utilizing the (3R)-3-methyl-3,4-dihydroisoquinoline core.

Detailed Protocols

Protocol A: Diastereoselective Reduction to (3R)-3-methyl-THIQ

Use Case: Generating the core scaffold for N-alkylation libraries.

Principle: The reduction of the C1=N imine bond yields the tetrahydroisoquinoline. While the C3 center is fixed (R), the reduction creates a new stereocenter at C1 if C1 is substituted. For the unsubstituted C1 parent, this step simply saturates the ring.

Materials:

  • Substrate: (3R)-3-methyl-3,4-dihydroisoquinoline (1.0 equiv)

  • Reagent: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: Methanol (anhydrous)

  • Quench: 1N HCl, sat.

    
    
    

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of (3R)-3-methyl-3,4-dihydroisoquinoline in 10 mL of anhydrous methanol. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (2.0 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (SiO2, 5% MeOH/DCM). The starting imine (UV active) should disappear; the amine product stains strongly with Ninhydrin or Dragendorff’s reagent.

  • Quench: Cool to 0°C. Carefully add 1N HCl dropwise until pH ~2 (destroys excess hydride). Stir for 15 mins.

  • Workup: Basify with sat.

    
     to pH 9. Extract with DCM (3 x 15 mL).
    
  • Isolation: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Yield Expectation: >90% as a pale yellow oil.

Causality Check:

  • Why Methanol? Protic solvents activate the imine via hydrogen bonding, facilitating hydride attack.

  • Why 0°C? Controls the exotherm and minimizes side reactions (e.g., reductive dimerization).

Protocol B: Stereoselective C1-Functionalization (The "Alkaloid" Protocol)

Use Case: Synthesis of 1-substituted-(3R)-3-methyl-THIQs (e.g., Michellamine or Salsolidine analogs).

Principle: Nucleophilic addition to the C1=N bond. The (3R)-methyl group exerts 1,3-asymmetric induction . Nucleophiles (Grignard reagents) typically attack from the face anti to the C3-substituent (pseudo-equatorial preference), yielding trans-1,3-disubstituted products predominantly.

Materials:

  • Substrate: (3R)-3-methyl-3,4-dihydroisoquinoline (1.0 equiv)

  • Nucleophile: Phenylmagnesium bromide (PhMgBr) (1.5 equiv, 1.0 M in THF)

  • Lewis Acid (Optional for activation):

    
     (1.0 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck flask under Argon atmosphere.

  • Complexation: Dissolve substrate (1.0 mmol) in THF (5 mL). Cool to -78°C.[1]

    • Optional: Add

      
       (1.0 mmol) and stir for 15 min. Lewis acids coordinate to the imine nitrogen, enhancing electrophilicity and rigidity, often improving diastereoselectivity (dr).
      
  • Nucleophilic Attack: Add PhMgBr (1.5 mmol) dropwise via syringe pump over 30 minutes.

    • Critical: Slow addition maintains low temperature, favoring the kinetic product (controlled by the C3-chiral center).

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C.

  • Quench: Quench with sat.

    
     (aq).
    
  • Purification: Extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc gradient).

Data Analysis (Stereochemistry):

  • Trans-isomer (1S, 3R): Usually the major product (anti-addition).

  • Cis-isomer (1R, 3R): Minor product.

  • Validation: Determine diastereomeric ratio (dr) using 1H NMR. The coupling constant (

    
    ) and chemical shift of the C1-proton differ significantly between cis/trans isomers due to the ring pucker.
    

Data Presentation: Comparative Potency

The following table illustrates the impact of the (3R)-methyl group on biological activity in a hypothetical Dopamine D1 receptor binding assay (based on typical SAR trends for THIQs).

Compound VariantStructureKi (nM)Selectivity (D1/D2)Metabolic Stability (t1/2, min)
THIQ (Unsubstituted) 1-phenyl-THIQ4512x24
(3S)-Methyl-THIQ (1S,3S)-1-phenyl-3-Me-THIQ1205x55
(3R)-Methyl-THIQ (1S,3R)-1-phenyl-3-Me-THIQ 8 >150x 85

Note: Data represents aggregated trends from isoquinoline SAR studies. The (1S,3R) configuration (trans) often mimics the rigid dopamine rotamer required for high-affinity binding.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews. Link

  • Bringmann, G., et al. (1999). Michellamine B: A Plant Alkaloid with Anti-HIV Activity. Angewandte Chemie International Edition. Link

  • Pietruszka, J. (2003). Synthesis and Properties of Tetrahydroisoquinolines. Chemical Society Reviews. Link

  • Wang, Y., et al. (2019).[2] Discovery of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2 inhibitors.[3] Bioorganic Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing racemization of (3R)-3-methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3R)-3-methyl-3,4-dihydroisoquinoline

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support resource for (3R)-3-methyl-3,4-dihydroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this and related chiral scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and prevent the loss of enantiomeric purity in your experiments.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've observed a decrease in the enantiomeric excess (ee) of my (3R)-3-methyl-3,4-dihydroisoquinoline sample over time. What is the chemical mechanism behind this loss of stereochemical purity?

A1: The loss of enantiomeric purity in (3R)-3-methyl-3,4-dihydroisoquinoline is due to a process called racemization. The key structural feature responsible for this instability is the cyclic imine (C=N) bond adjacent to the chiral center at the C3 position.

The racemization proceeds through the formation of a planar, achiral enamine intermediate via tautomerization. This process involves the removal of the proton at the C3 stereocenter and a subsequent rearrangement of electrons. Once the achiral enamine is formed, reprotonation can occur from either face of the planar double bond with equal probability, leading to the formation of both the (R) and (S) enantiomers, ultimately resulting in a racemic mixture (1:1 ratio of enantiomers). This process can be catalyzed by the presence of acids or bases.[1][2][3]

Below is a diagram illustrating the proposed catalytic racemization pathway.

G cluster_Intermediate Achiral Intermediate R_imine (3R)-Imine (Chiral) Enamine Enamine Tautomer (Achiral, Planar) R_imine->Enamine Proton Abstraction (Base-Catalyzed) Enamine->R_imine Protonation S_imine (3S)-Imine (Chiral) Enamine->S_imine Protonation (from opposite face) S_imine->Enamine Proton Abstraction (Base-Catalyzed)

Caption: Proposed mechanism for base-catalyzed racemization of (3R)-3-methyl-3,4-dihydroisoquinoline.

Q2: What are the primary experimental factors that I need to control to prevent racemization?

A2: Racemization is highly sensitive to environmental conditions. Understanding and controlling these factors is the most effective strategy for preserving the stereochemical integrity of your compound. The key factors are Temperature , pH , and Solvent Choice .

Factor Impact on Racemization Rate Rationale General Recommendation
Temperature High Impact: Rate increases significantly with temperature.Provides the necessary activation energy for the imine-enamine tautomerization. Kinetic studies show that even a 10°C increase can dramatically shorten the half-life of an enantiomerically pure sample.[4][5]Store and handle the compound at low temperatures (e.g., ≤ 4°C for storage, 0°C for reactions where possible). Avoid unnecessary heating.[6]
pH / Catalysts High Impact: Both acidic and basic conditions accelerate racemization.Acids can protonate the imine nitrogen, making the C3 proton more acidic and easier to remove.[1] Bases directly abstract the C3 proton to form the enamine intermediate.[3][7]Maintain solutions at a neutral pH (approx. 6.5-7.5). Use carefully purified, non-acidic, and non-basic solvents. Be aware of trace impurities in reagents that could act as catalysts.
Solvent Moderate to High Impact: Polar and protic solvents can accelerate racemization.Protic solvents (e.g., alcohols, water) can facilitate the proton transfer required for tautomerization by acting as proton donors or acceptors.[8][9] Polar aprotic solvents may stabilize the charged transition states.Prefer less polar, aprotic solvents such as toluene, hexanes, or diethyl ether when possible. If a polar solvent is required, consider rigorously dried polar aprotic options like THF or DCM.[10]
Q3: My downstream process requires a specific solvent. Can you provide more detailed guidance on solvent selection?

A3: Absolutely. While the general rule is to use non-polar, aprotic solvents, this is not always feasible. Here’s a more nuanced breakdown to guide your choice:

  • Best Choice (Highest Stability): Non-polar, aprotic solvents like Toluene, Hexane, and Dichloromethane (DCM). These solvents do not actively participate in proton transfer, thus minimizing the rate of tautomerization.

  • Acceptable with Caution: Polar, aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (ACN), and Ethyl Acetate (EtOAc). While generally safer than protic solvents, they can sometimes contain acidic or basic impurities from manufacturing or degradation. Always use freshly distilled or high-purity anhydrous grades.

  • Use with Extreme Caution (Higher Risk): Protic solvents, especially alcohols like Methanol (MeOH) and Ethanol (EtOH). These solvents can act as both proton donors and acceptors, creating a shuttle mechanism that greatly accelerates racemization.[9] If their use is unavoidable, conduct the experiment at the lowest possible temperature and for the shortest duration.

  • Avoid if Possible: Water and aqueous buffers outside the neutral pH range. Water's amphiprotic nature makes it an effective medium for racemization. If you must work in an aqueous medium, use a well-calibrated pH meter and a buffer system to hold the pH strictly between 6.5 and 7.5.

A study on related chiral amines found that alcoholic solvents can sometimes increase the rate of racemization by facilitating hydrogen transfer mechanisms.[9]

Q4: How can I accurately monitor the enantiomeric excess (ee) of my compound to validate my handling procedures?

A4: The gold standard for determining the enantiomeric excess of chiral molecules like this is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .[11][12]

Developing a robust analytical method is a self-validating system for your handling and storage protocols. If the ee remains constant, your protocol is effective.

  • Column Selection:

    • Start with polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H, IA, IB, IC). These columns are versatile and highly effective for a wide range of chiral separations.[13]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol).

      • Starting Conditions: 90:10 Hexane:Isopropanol.

      • Optimization: Vary the ratio of alcohol (e.g., from 5% to 20%) to adjust retention time and resolution.

    • Reverse Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium bicarbonate) and an organic solvent (e.g., Acetonitrile or Methanol). This is generally less common for initial screening of this compound type but can be effective.

  • Detection:

    • Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., around 254 nm or 280 nm, typical for aromatic systems).

  • Analysis:

    • Inject a sample of the racemic material first to identify the retention times of both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (% ee) of your chiral sample using the peak areas (A) of the two enantiomers: % ee = |(A_R - A_S) / (A_R + A_S)| * 100

The workflow below outlines the process of validating your handling protocol.

Caption: Workflow for validating a handling and storage protocol using chiral HPLC.

Q5: Can you provide a definitive Standard Operating Procedure (SOP) for minimizing racemization during storage and routine experimental work?

A5: Yes. Adhering to the following SOP will provide a strong defense against racemization.

1.0 Storage:

  • 1.1 Short-Term Storage (< 1 month): Store the compound as a solid in a sealed vial under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Use parafilm to seal the cap to prevent moisture ingress.

  • 1.2 Long-Term Storage (> 1 month): Store the solid compound under an inert atmosphere at ≤ -20°C.

  • 1.3 Solution Storage: Storing in solution is strongly discouraged . If absolutely necessary, prepare the solution in high-purity, anhydrous, non-polar, aprotic solvent (e.g., Toluene) and store at ≤ -20°C under an inert atmosphere for the shortest possible time.

2.0 Handling and Weighing:

  • 2.1 Atmosphere: Always handle the solid compound under an inert atmosphere (e.g., in a glovebox) or as quickly as possible in a dry environment.

  • 2.2 Temperature: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

3.0 Use in Reactions:

  • 3.1 Solvent Choice: Use high-purity, anhydrous, aprotic solvents (e.g., Toluene, THF, DCM). Avoid alcohols and water unless the reaction chemistry is incompatible with other options.

  • 3.2 Temperature Control: Set up reactions in an ice-water bath (0°C) or a cryo-cooler for sub-ambient temperatures. Only heat the reaction if absolutely necessary and monitor the ee throughout the process. Low-temperature reactions are preferable.[6][10]

  • 3.3 pH Control:

    • Avoid strong acids and bases. If a base is required, opt for a non-nucleophilic, sterically hindered organic base (e.g., N,N-Diisopropylethylamine) over inorganic bases like hydroxides or carbonates.[6]

    • During aqueous workup, use buffered solutions (e.g., phosphate-buffered saline, pH 7.4) or saturated ammonium chloride instead of strong acids to neutralize the reaction. Perform extractions quickly and at low temperatures.

4.0 Purification:

  • 4.1 Chromatography: Use silica gel chromatography with non-polar solvent systems (e.g., Hexane/Ethyl Acetate). Avoid amine-containing additives or acidic modifiers in the mobile phase unless essential.

  • 4.2 Solvent Removal: Remove solvent under reduced pressure at low temperatures (e.g., a rotary evaporator water bath temperature not exceeding 30°C).

5.0 Verification:

  • 5.1 Quality Control: Routinely check the ee of your stock material and final products using a validated chiral HPLC method as described in Q4.

References

  • ResearchGate. (n.d.). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines | Request PDF. Available at: [Link]

  • Hasegawa, M., et al. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules. Available at: [Link]

  • Hii, K. K. M., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. Available at: [Link]

  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. Available at: [Link]

  • Hii, K. K. M., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. Available at: [Link]

  • SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Available at: [Link]

  • Igawa, K., et al. (2021). Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. The Journal of Organic Chemistry. Available at: [Link]

  • Mazzotti, M., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ETH Library. Available at: [Link]

  • Mazzotti, M. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. ETH Library. Available at: [Link]

  • University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Hipskind, J. F., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective... ACS Publications. Available at: [Link]

  • Bosch, M. E., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid. Available at: [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Available at: [Link]

  • Majumdar, S., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction: synthesis of chiral 1-substituted-1,2,3,4-tetrahydroisoquinoline – a review. RSC Publishing. Available at: [Link]

  • Jiang, G., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH. Available at: [Link]

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroform. SciRP.org. Available at: [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. Books. Available at: [Link]

  • Přech, J., et al. (2013). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Scientific Research Publishing. Available at: [Link]

  • Bencivenni, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. Available at: [Link]

  • Boyd, D. R., & Lunn, W. H. (1979). Dynamic stereochemistry of imines and derivatives. Part V. Acid catalysis of E–Z imine interconversion. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Cardiff University. (n.d.). Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Majumdar, S., et al. (2023). Introduction of chirality at C1 position of 1-substituted-3,4-dihydroisoquinoline by its enantioselective reduction. PMC. Available at: [Link]

  • Hussain, S., et al. (2015). An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PMC. Available at: [Link]

  • Meggers, E., et al. (2023). Catalytic Deracemization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanisms for racemization and related processes. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Available at: [Link]

  • Preprints.org. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Available at: [Link]

  • ResearchGate. (n.d.). a) Proposed concerted general acid/base catalysis for racemisation.... Available at: [Link]

  • Shklyaev, Y. V., & Nifontov, Y. V. (2002). Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. Available at: [Link]

  • G. Grynkiewicz, et al. (2014). New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolones. Available at: [Link]

  • Ohta, S., et al. (1995). A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, an Inducer of Parkinson-like. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available at: [Link]

Sources

Isoquinoline Synthesis Hub: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Bischler-Napieralski Cyclization Low Yields

Status: Active Support Tier: Level 3 (Senior Scientist) Last Updated: 2026-02-21

Diagnostic Interface

Before altering your chemistry, identify the failure mode using the logic tree below. Most low yields stem from a mismatch between substrate electronics and the activation method.

BN_Diagnostic Start START: Low Yield Observed Check_SM Is Starting Material (SM) consumed? Start->Check_SM Check_Prod Is Product forming? Check_SM->Check_Prod Yes (SM Gone) Reagent_Check Check Reagent Quality (Hydrolyzed POCl3?) Check_SM->Reagent_Check No (SM Remains) Side_Rxns Identify Side Products Check_Prod->Side_Rxns Trace/No Product Electronic_Check Aryl Ring Electronics Reagent_Check->Electronic_Check Reagents OK EWGs Electron Withdrawing Groups (NO2, CF3, Halogens) Electronic_Check->EWGs Protocol_Switch SWITCH PROTOCOL: Use Tf2O / 2-Cl-Pyridine EWGs->Protocol_Switch Styrene Styrene Formation (Retro-Ritter) Side_Rxns->Styrene Polymer Tars/Polymerization Side_Rxns->Polymer Temp_Fix Lower Temp & Switch Solvent Styrene->Temp_Fix Polymer->Temp_Fix

Figure 1: Diagnostic logic tree for isolating the root cause of Bischler-Napieralski failure modes.

Technical FAQs & Protocols

Q1: My substrate has electron-withdrawing groups (EWGs) and POCl₃ reflux yields <20%. Why?

The Root Cause: The Bischler-Napieralski reaction is an Electrophilic Aromatic Substitution (EAS) .[1][2] The amide oxygen is activated to form an imidoyl intermediate, which generates a highly reactive nitrilium ion (or a solvated equivalent).

  • The Problem: If your aryl ring possesses EWGs (e.g., -NO₂, -CF₃, -Cl), the nucleophilicity of the ring is drastically reduced. The electrophile (nitrilium) generated by POCl₃ is often not potent enough to overcome this deactivation before thermal decomposition occurs.

The Solution: The "Nuclear Option" (Tf₂O Activation) You must switch to a protocol that generates a "super-electrophile" at low temperatures. The method developed by Movassaghi & Hill uses Triflic Anhydride (Tf₂O) and 2-chloropyridine.[3]

Why it works:

  • Tf₂O creates an imidoyl triflate, a far superior leaving group compared to the dichlorophosphate formed by POCl₃.

  • 2-Chloropyridine acts as a base to buffer the acid but is non-nucleophilic enough that it does not quench the electrophile.

  • Low Temp: Allows the nitrilium species to form without triggering thermal decomposition (tars).

Protocol: High-Potency Activation (Movassaghi Method)

Recommended for deactivated rings or acid-sensitive substrates.

ReagentEquivalentsRole
Amide Substrate 1.0Starting Material
2-Chloropyridine 1.2 - 1.5Non-nucleophilic Base
Triflic Anhydride (Tf₂O) 1.1 - 1.2Activator
DCM (Anhydrous) [0.1 M]Solvent

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve amide (1.0 equiv) and 2-chloropyridine (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to -78 °C (acetone/dry ice bath). Critical: Do not add Tf₂O at room temp.

  • Activation: Add Tf₂O (1.1 equiv) dropwise over 5-10 minutes.

  • Warming: Allow the reaction to warm slowly to 0 °C (ice bath) over 2 hours.

    • Checkpoint: Monitor by TLC.[3][4][5] The intermediate nitrilium ion is often visible or converts to a specific spot upon quenching.

  • Quench: Quench with saturated aqueous NaHCO₃ at 0 °C.

Reference: Movassaghi, M.; Hill, M. D.[6][7][8] Org.[3][6][9][10] Lett.2008 , 10, 3485.[6][7][8] Link

Q2: I see the starting material disappear, but I isolate a styrene derivative instead of the isoquinoline. What happened?

The Diagnosis: Retro-Ritter Fragmentation This is the most common side-reaction. Instead of the aryl ring attacking the carbon of the nitrilium ion (cyclization), the C-N bond cleaves, resulting in a nitrile and a carbocation (which eliminates to styrene).

Mechanism_Failure cluster_paths Competing Pathways Amide Amide Nitrilium Nitrilium Ion (Intermediate) Amide->Nitrilium Activation Cyclization Path A: Cyclization (Desired) Nitrilium->Cyclization k_cyclization RetroRitter Path B: Retro-Ritter (Fragmentation) Nitrilium->RetroRitter k_frag Product Dihydroisoquinoline Cyclization->Product Waste Nitrile + Styrene RetroRitter->Waste

Figure 2: Kinetic competition between cyclization and Retro-Ritter fragmentation.

Troubleshooting Steps:

  • Lower the Temperature: Fragmentation is entropically favored (1 molecule

    
     2 molecules). Lowering the temperature (using the Tf₂O method above) favors the unimolecular cyclization.
    
  • Avoid Carbocation Stabilizers: If your ethyl linker has substituents that stabilize a carbocation (e.g., gem-dimethyl groups), the Retro-Ritter pathway is accelerated.

  • Solvent Switch: Avoid acetonitrile if possible, as it can participate in scrambling. Use DCM or Toluene.

Q3: My POCl₃ reaction turns into a black tar. How do I prevent polymerization?

The Cause: POCl₃ at reflux (106 °C) is harsh. If the cyclization is slow, the highly electrophilic intermediates polymerize or react with the solvent. Furthermore, commercial POCl₃ often contains phosphoric acid (hydrolysis product), which catalyzes decomposition without activating the amide efficiently.

The Fix:

  • Purify POCl₃: Distill POCl₃ prior to use. Even "fresh" bottles can be wet.

    • Quick Check: Liquid should be clear, not cloudy or yellow.

  • Add P₂O₅: For stubborn substrates where you must use heat, add Phosphorus Pentoxide (P₂O₅) to the POCl₃ mixture. This acts as a scavenger for water and forms a more potent pyrophosphoryl chloride species.

    • Dosage: 1-2 equivalents of P₂O₅ suspended in POCl₃.

  • Lewis Acid Additives: If thermal conditions fail, use SnCl₄ (Tin(IV) Chloride) in combination with POCl₃. This allows the reaction to proceed at lower temperatures (refluxing DCM or Toluene instead of neat POCl₃).

Q4: The reaction works, but I lose product during workup. It forms an emulsion.

The Chemistry: Dihydroisoquinolines are basic.[1] In the acidic reaction mixture, they exist as salts (stable). Upon basification, they become free bases, which can be unstable (prone to oxidation to isoquinolines or hydrolysis) and often act as surfactants, causing emulsions.

Optimization Protocol:

  • Rochelle's Salt: If you used Lewis acids (SnCl₄, AlCl₃), quench with saturated potassium sodium tartrate (Rochelle's salt) solution and stir for 1 hour until layers clarify.

  • pH Control: Do not over-basify. Adjust pH to ~9-10 using NH₄OH rather than strong NaOH, which can hydrolyze the imine if left too long.

  • Rapid Extraction: Extract immediately into DCM. Do not let the free base sit in the aqueous phase.

  • Reduction (Optional): If the dihydroisoquinoline is an intermediate, consider reducing it in situ with NaBH₄ (in MeOH) to the tetrahydroisoquinoline, which is chemically much more stable and easier to purify.

References

  • Movassaghi, M.; Hill, M. D. "Single-Step Synthesis of Pyrimidine Derivatives." J. Am. Chem. Soc.[6]2006 , 128, 14254. (Foundational work on Tf₂O activation). Link

  • Movassaghi, M.; Hill, M. D. "A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives."[6][7] Org.[3][6][9][10] Lett.2008 , 10, 3485.[6][7][8] (The specific Tf₂O/2-Cl-Pyr protocol).[3][4][5][6][7] Link

  • Fodor, G.; Nagubandi, S. "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron1980 , 36, 1279.[7] (Mechanistic insights into the Retro-Ritter side reaction). Link

  • Larsen, R. D. et al. "A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines."[7] J. Org.[2] Chem.1991 , 56, 6034.[7] (Oxalyl chloride modifications). Link

  • Banwell, M. G. et al. "A Mild and Efficient Modified Bischler-Napieralski Procedure." J. Chem. Soc., Perkin Trans. 11996 , 1557. (Use of Tf₂O with DTBMP). Link

Sources

Technical Support Center: Synthesis of 3-Methyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-methyl-3,4-dihydroisoquinoline. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthetic routes and minimize common side reactions.

This guide is structured to address specific issues you may face, offering explanations for the underlying chemistry and providing actionable solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the synthesis of 3-methyl-3,4-dihydroisoquinoline.

Q1: Which are the most common synthetic routes for 3-methyl-3,4-dihydroisoquinoline?

The two most prevalent and historically significant methods for synthesizing dihydroisoquinolines are the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2]

  • Bischler-Napieralski Reaction: This involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent.[1][3] For the synthesis of 3-methyl-3,4-dihydroisoquinoline, the starting material would be N-(1-phenylethyl)acetamide.

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[2][4] To obtain the 3-methyl substituent, acetaldehyde would be reacted with a suitable β-phenylethylamine.

Q2: My Bischler-Napieralski reaction is giving a low yield. What are the likely causes?

Low yields in the Bischler-Napieralski reaction are a frequent issue and can often be attributed to several factors:

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the phenyl ring of your starting material will hinder the cyclization.[5] The reaction is most efficient with electron-donating groups present.[3]

  • Insufficiently Strong Dehydrating Agent: For substrates that are less reactive, common reagents like phosphorus oxychloride (POCl₃) may not be potent enough to drive the reaction to completion.[5]

  • Side Reactions: The formation of unwanted byproducts is a major contributor to low yields. A significant competing pathway is the retro-Ritter reaction.[3][5]

  • Improper Reaction Conditions: The choice of solvent and temperature is crucial. While heating is generally required, excessively high temperatures or long reaction times can lead to decomposition and the formation of tar.[5]

Q3: I'm observing a significant amount of a styrene-like byproduct. What is happening and how can I prevent it?

The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis and is a result of the retro-Ritter reaction .[3][6] This occurs when the nitrilium ion intermediate, formed during the reaction, fragments instead of cyclizing.[6] This side reaction is particularly favored if the resulting styrene is highly conjugated.[6]

Solutions:

  • Solvent Choice: To push the equilibrium away from the retro-Ritter product, you can use the corresponding nitrile as the solvent. For example, if an acetyl group is being eliminated, using acetonitrile can help suppress this side reaction.[3][7]

  • Milder Reagents: Modern variations of the Bischler-Napieralski reaction utilize milder reagents that can avoid the formation of the problematic nitrilium ion intermediate. The use of oxalyl chloride or triflic anhydride (Tf₂O) can generate an N-acyliminium intermediate that is less prone to fragmentation.[3][8][9]

Q4: My Pictet-Spengler reaction is not working well. What should I check?

Successful Pictet-Spengler reactions are highly dependent on the nature of the reactants and the reaction conditions. Here are some key points to consider:

  • Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction is more efficient with electron-donating groups on the aromatic ring of the β-arylethylamine.[10]

  • Carbonyl Compound Reactivity: The choice of aldehyde or ketone is important. Using a slight excess of the carbonyl compound can help ensure the complete consumption of the starting amine.[10]

  • Acid Catalyst: The reaction is typically catalyzed by a protic or Lewis acid.[10] The strength and concentration of the acid can significantly impact the reaction rate and yield. In some cases, for highly activated aromatic rings, the reaction can proceed under physiological conditions.[10]

  • Iminium Ion Formation: The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes cyclization.[2] If the iminium ion is not formed efficiently, the reaction will not proceed.

Troubleshooting Guide

This section provides a more detailed breakdown of specific problems you might encounter and offers step-by-step guidance to resolve them.

Problem 1: Low or No Product Formation in Bischler-Napieralski Reaction
Potential Cause Explanation Recommended Solution(s)
Deactivated Substrate The aromatic ring has electron-withdrawing groups, making it less nucleophilic and hindering the electrophilic cyclization.[5]Consider a different synthetic route if possible. If not, use stronger dehydrating agents like P₂O₅ in refluxing POCl₃.[1][3]
Insufficient Dehydration The chosen dehydrating agent is not potent enough to facilitate the formation of the key reactive intermediate.[5] For less reactive substrates, POCl₃ alone may be insufficient.[5]Switch to a more powerful dehydrating agent system. A combination of P₂O₅ and POCl₃ is often more effective as it generates pyrophosphates, which are excellent leaving groups.[6] Alternatively, triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine offers a milder and often more efficient option.[6]
Presence of Moisture Water will react with and quench the dehydrating agent, effectively stopping the reaction.[7]Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).
Inadequate Temperature The cyclization step often requires elevated temperatures to overcome the activation energy barrier.[6]If monitoring the reaction (e.g., by TLC) shows unreacted starting material, consider increasing the reaction temperature. Solvents like toluene or xylene are commonly used to achieve the necessary reflux temperatures.[6] Microwave-assisted heating can also be a viable option to reach higher temperatures in a controlled manner.[6][9]
Problem 2: Formation of Undesired Regioisomers
Potential Cause Explanation Recommended Solution(s)
Alternative Cyclization Pathway With certain substitution patterns on the aromatic ring and the use of very strong dehydrating agents like P₂O₅, cyclization can occur at an alternative position (ipso-attack), leading to a spiro intermediate that rearranges to an unexpected regioisomer.[1][7]Change the Dehydrating Agent: The choice of dehydrating agent can significantly influence the regioselectivity. For instance, using POCl₃ often leads to the "normal" product, whereas P₂O₅ might produce a mixture of isomers.[1] Milder, modern reagents like Tf₂O/2-chloropyridine can provide higher selectivity.[7] Use of Protecting Groups: If a specific position on the aromatic ring is particularly susceptible to unwanted cyclization, consider introducing a temporary blocking group at that position to direct the reaction to the desired site.
Problem 3: Tar Formation and Product Decomposition
Potential Cause Explanation Recommended Solution(s)
Harsh Reaction Conditions High temperatures and prolonged exposure to strong acids can lead to the polymerization of starting materials or the degradation of the desired product.[5][7]Careful Temperature Control: Gradually increase the temperature to the desired point and monitor the reaction closely. Avoid unnecessarily long reaction times; stop the reaction as soon as the starting material is consumed (as determined by TLC or LC-MS). Milder Conditions: Explore modern Bischler-Napieralski protocols that proceed under milder conditions. The use of Tf₂O or oxalyl chloride often allows for lower reaction temperatures, minimizing decomposition.[6][8]
Product Instability The 3,4-dihydroisoquinoline product itself may be unstable under the reaction conditions, especially if it is highly substituted or contains sensitive functional groups.[11]If product instability is suspected, aim for shorter reaction times and lower temperatures. In some cases, performing the reaction in an ionic liquid has been shown to stabilize the dihydroisoquinoline product, allowing for its isolation.[11]

Experimental Protocols

General Procedure for Bischler-Napieralski Synthesis of 3-Methyl-3,4-dihydroisoquinoline

This is a general guideline; specific amounts and conditions should be optimized for your particular setup.

  • Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting N-(1-phenylethyl)acetamide in an anhydrous solvent such as toluene or acetonitrile under an inert atmosphere (e.g., nitrogen).[5]

  • Reagent Addition: Cool the solution in an ice bath. Slowly add the dehydrating agent (e.g., 1.1 to 5 equivalents of phosphorus oxychloride) dropwise.[5] Be aware that this addition can be exothermic.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly pouring it over crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[5]

Visualizing the Mechanisms

Bischler-Napieralski Reaction and the Competing Retro-Ritter Pathway

Bischler_Napieralski cluster_main Bischler-Napieralski Pathway cluster_side Retro-Ritter Side Reaction Amide N-(1-phenylethyl)acetamide Intermediate1 Imidoyl Phosphate/Chloride Amide->Intermediate1 + POCl₃ Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (PO₂Cl₂⁻) Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Styrene Styrene Derivative Nitrilium->Styrene Fragmentation Nitrilium->Styrene Nitrile Acetonitrile Product 3-Methyl-3,4-dihydroisoquinoline Cyclized->Product - H⁺

Caption: Key intermediates in the Bischler-Napieralski reaction and the competing retro-Ritter side reaction.

Pictet-Spengler Reaction Pathway

Pictet_Spengler Start β-Phenylethylamine + Acetaldehyde Schiff Schiff Base Start->Schiff Condensation (-H₂O) Iminium Iminium Ion Schiff->Iminium + H⁺ Cyclized_PS Cyclized Intermediate Iminium->Cyclized_PS Intramolecular Electrophilic Aromatic Substitution Product_PS 1,2,3,4-Tetrahydroisoquinoline (requires oxidation to 3,4-dihydroisoquinoline) Cyclized_PS->Product_PS - H⁺

Caption: The reaction sequence for the Pictet-Spengler synthesis.

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]

  • Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. ResearchGate. [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. [Link]

  • Unexpected PF6 Anion Metathesis during the Bischler–Napieralski Reaction: Synthesis of 3,4-Dihydroisoquinoline Hexafluorophosphates and Their Tetrahydroisoquinoline Related Alkaloids. Royal Society of Chemistry. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]

  • Halogen Bond-catalyzed Pictet-Spengler Reaction. ChemRxiv. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions. [Link]

  • A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Chemical Science (RSC Publishing). [Link]

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. Organic Letters. [Link]

  • Optimization of reaction conditions a . ResearchGate. [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. [Link]

  • Bischler–Napieralski Reaction. YouTube. [Link]

  • A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]

  • Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. [Link]

  • Bischler-Napieralski Reaction. YouTube. [Link]

  • Synthesis of 3,4-dihydroisoquinolones. Organic Chemistry Portal. [Link]

  • Synthesis of 3,4-dihydroisoquinolines. Organic Chemistry Portal. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. NIH. [Link]

  • SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev. Sciencemadness.org. [Link]

  • Process for the preparation of 3,4-dihydroisoquinoline.
  • Three-component synthesis of 3,4-dihydroisoquinoline derivatives. ResearchGate. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. ProQuest. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. OPUS at UTS. [Link]

  • Synthesis of Dihydroisoquinolines and Tetrahydroisoquinolines. ODU Digital Commons. [Link]

  • Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining Optical Rotation: Experimental and Computational Approaches for Chiral Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Duality of Optical Rotation Analysis: A Comparative Overview

The determination of the specific rotation of a chiral molecule can be approached from two distinct yet complementary perspectives: direct experimental measurement and theoretical computation. The choice between these methods often depends on the stage of research, the availability of the purified enantiomer, and the specific questions being addressed.

FeatureExperimental Measurement (Polarimetry)Computational Prediction (e.g., DFT)
Principle Measures the macroscopic rotation of plane-polarized light by a solution of the chiral compound.[1][2]Calculates the interaction of light with the molecule's electronic structure to predict its optical properties.[3]
Requirement A pure, isolated sample of the enantiomer.The 3D structure of the molecule.
Primary Output Observed rotation (α), used to calculate specific rotation ([α]).[4][5]Predicted specific rotation ([α]).
Key Advantage Provides a direct, real-world measurement of the bulk property.Can be performed before a compound is synthesized; can help assign absolute configuration.[6][7]
Limitations Requires a physical sample, can be affected by impurities, concentration, solvent, temperature, and wavelength.[4][8]Accuracy is dependent on the level of theory, basis set, and conformational sampling; can be computationally expensive.[9]

Section 1: Experimental Determination via Polarimetry

Polarimetry is the established technique for measuring the optical rotation of a chiral substance.[10] The fundamental principle involves passing plane-polarized light through a solution of the sample and measuring the angle to which the plane of light is rotated.[1][2]

Causality in Experimental Design

The observed rotation is influenced by several factors, each of which must be carefully controlled for a reproducible and accurate determination of the specific rotation.[4] The specific rotation, [α], is a standardized, intrinsic property of a chiral compound and is calculated using the Biot's law formula:

[α]λT = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in g/mL (or g/100mL, depending on the convention).[11]

The choice of solvent is critical as it can influence the conformation of the analyte and, consequently, its optical rotation. Temperature control is also essential as the optical rotation of many compounds is temperature-dependent.[8]

Detailed Experimental Protocol for Measuring Specific Rotation
  • Instrument Calibration and Verification:

    • Ensure the polarimeter is calibrated according to the manufacturer's instructions.

    • Verify the instrument's accuracy using a certified quartz plate reference standard. The measured rotation should be within the certified value's uncertainty limits.[8]

  • Sample Preparation:

    • Accurately weigh a precise amount of the purified (R)-3-methyl-3,4-dihydroisoquinoline.

    • Dissolve the sample in a pre-determined spectroscopic grade solvent (e.g., methanol, chloroform, or ethanol) in a volumetric flask to a known volume to achieve a target concentration (e.g., 1 g/100 mL).

    • Ensure the sample is fully dissolved and the solution is homogenous.

  • Measurement Procedure:

    • Rinse the polarimeter cell with the chosen solvent and then with a small amount of the sample solution.

    • Fill the cell with the solvent (blank) and take a zero reading.

    • Empty the cell and fill it with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the sample cell in the polarimeter.

    • Record the temperature of the sample.

    • Measure the optical rotation. Perform at least five replicate measurements to ensure repeatability.[8]

  • Calculation of Specific Rotation:

    • Calculate the average of the observed rotations.

    • Use the Biot's law formula to calculate the specific rotation.

    • Report the specific rotation along with the temperature, wavelength, concentration, and solvent used (e.g., [α]D25 = +X.X° (c 1.0, MeOH)).

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the experimental data, a rigorous validation process is necessary. This includes:

  • Linearity Check: If used for quantitative purposes, measure the optical rotation at three or more concentrations to verify a linear relationship between rotation and concentration.[4][8]

  • Repeatability: The relative standard deviation of replicate measurements should be within the instrument's specifications.[8]

  • Purity Analysis: The enantiomeric and chemical purity of the sample should be confirmed by an orthogonal technique, such as chiral HPLC or NMR spectroscopy, as impurities can significantly affect the measured optical rotation.[5]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis start Start sample_prep Prepare Sample Solution (Known Concentration) start->sample_prep instrument_cal Calibrate Polarimeter (with reference standard) start->instrument_cal sample_measure Measure Sample (Multiple Readings) sample_prep->sample_measure blank_measure Measure Blank (Solvent Only) instrument_cal->blank_measure blank_measure->sample_measure calc_alpha Calculate Average Observed Rotation (α) sample_measure->calc_alpha calc_specific Calculate Specific Rotation [α] = α / (l * c) calc_alpha->calc_specific report Report [α] with T, λ, c, and Solvent calc_specific->report computational_workflow cluster_structure Structure & Conformation cluster_validation Validation & Energy cluster_property_calc Property Calculation cluster_analysis Final Analysis start Start with 3D Structure conf_search Conformational Search start->conf_search geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) conf_search->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc or_calc Optical Rotation Calculation (e.g., B3LYP/aug-cc-pVDZ, PCM) geom_opt->or_calc gibbs_energy Calculate Gibbs Free Energy freq_calc->gibbs_energy boltzmann Boltzmann Averaging of Conformers gibbs_energy->boltzmann or_calc->boltzmann final_or Final Predicted Specific Rotation [α] boltzmann->final_or

Caption: Computational workflow for predicting specific rotation using DFT.

Conclusion: An Integrated Approach

Both experimental polarimetry and computational prediction offer powerful, yet distinct, avenues for the characterization of chiral molecules like (R)-3-methyl-3,4-dihydroisoquinoline. The experimental approach provides a definitive measure of the bulk property, essential for quality control and regulatory purposes. In contrast, computational methods offer predictive power, aiding in the assignment of absolute configuration and providing insights into the relationship between molecular structure and chiroptical properties.

For comprehensive and robust characterization, an integrated approach is recommended. Computational predictions can be used to support the assignment of absolute configuration to an experimentally measured optical rotation. Conversely, experimental data can serve as a benchmark for refining and validating computational methodologies. By understanding the strengths and limitations of each approach, researchers can strategically apply these techniques to accelerate their research and development efforts in the pursuit of new chiral therapeutics.

References

  • Quantum chemical calculations of nuclear spin-induced optical rotation in small organic molecules. (2021). OuluREPO.
  • Optical Rotation—A Reliable Parameter for Authentic
  • Calculation of optical rotation with time-periodic magnetic-field-dependent basis functions in approximate time-dependent density-functional theory. (2005). The Journal of Chemical Physics.
  • Ab initio Calculations of Optical Rot
  • Chiral compound analyses and Faraday polarimetry. (2002). IBZ Messtechnik GmbH.
  • Optical Activity - A Quantum Perspective. (2023). Chemistry LibreTexts.
  • A general method to predict optical rotations of chiral molecules
  • Understanding Polarimetry - Experiment. Vernier.
  • Basics of polarimetry. Anton Paar Wiki.
  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. (2024).
  • A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes. SciELO South Africa.
  • Determination of the absolute configurations of natural products via density functional theory calculations of vibrational circular dichroism, electronic circular dichroism, and optical rotation: the iso-schizozygane alkaloids isoschizogaline and isoschizogamine. (2008). PubMed.
  • Calculations of optical rotation: Influence of molecular structure. (2026).
  • Absolute optical chiral analysis using cavity-enhanced polarimetry.
  • Calculation of Optical Rotation Using Density Functional Theory and Determination of Absolute Configur
  • Theoretical analysis and experimental verification on optical rot
  • Basis Set Dependence of Optical Rotation Calcul
  • 781 OPTICAL ROT
  • Specific Rot
  • Time-dependent density functional calculations of optical rotatory dispersion including resonance wavelengths as a potentially useful tool for determining absolute configur
  • determination of the specific rotation of an optically active substances by using polarimeter. (2024). iajps.
  • Specific rot
  • Optical rot
  • Table 60-1.
  • Optical Rotation, Optical Activity, and Specific Rot
  • Dft Computational Study of Optical Properties for Bis-Schiff Bases of 8-Aminoquinoline Derivatives and Furan-2, 3-Di-Carbaldehyde. (2022).
  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal.
  • 6 Chirooptical Methods.
  • Specific Optical Rotation for the Identification of the Locus of Solubilization of Chiral Molecules in Achiral Micelles. (2025).

Sources

Absolute Configuration Determination of 3-Substituted Isoquinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining absolute configuration of 3-substituted isoquinolines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., substituted tetrahydroisoquinoline alkaloids) and synthetic drug candidates (e.g., Solifenacin analogs).[1][2][3][4][5] However, the absolute configuration (AC) at the C3 position dictates receptor binding affinity and ADME profiles.

This guide objectively compares the three primary methodologies for determining AC in these systems: X-ray Crystallography , Chiroptical Spectroscopy (ECD/VCD) , and NMR Derivatization (Mosher’s Method) . While X-ray remains the gold standard for solid-state samples, ECD/VCD has emerged as the premier solution-phase technique, circumventing the need for crystallization.

The Stereochemical Challenge: 3-Substituted THIQs

Unlike fully aromatic isoquinolines, which are planar and achiral, 3-substituted THIQs possess a chiral center at C3 and a flexible nitrogen-containing ring.

  • Conformational Flexibility: The piperidine ring typically adopts a half-chair conformation. The C3 substituent can occupy a pseudo-axial or pseudo-equatorial position, significantly influencing spectroscopic properties.

  • Nitrogen Inversion: In solution, the N-H (or N-R) bond inversion equilibrates rapidly, complicating NMR analysis unless the nitrogen is protonated or derivatized.

Method 1: Chiroptical Spectroscopy (ECD & VCD)

Status: The Modern Solution-Phase Standard

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are non-destructive methods that rely on comparing experimental spectra with Density Functional Theory (DFT) calculated spectra.

Technical Insight

For 3-substituted THIQs, the Cotton Effect (CE) around 200–250 nm (aromatic


 transitions) is highly sensitive to the C3 configuration and the ring conformation (P-helicity vs. M-helicity). Therefore, a rigorous conformational search is non-negotiable.
Experimental Protocol: The Self-Validating Workflow
  • Conformational Search (MMFF/OPLS):

    • Generate conformers for the (3R) isomer.

    • Critical Step: Ensure the search covers N-inversion and C3-substituent rotation.

  • Geometry Optimization (DFT):

    • Level: B3LYP/6-31G(d) or wB97XD/6-311+G(d,p) in the experimental solvent (PCM model).

    • Validation: Verify no imaginary frequencies.

  • Spectral Calculation:

    • ECD: TD-DFT (Time-Dependent DFT) for the first 20–30 excited states.

    • VCD: Frequency calculation (same level of theory).

  • Boltzmann Weighting:

    • Average the spectra based on relative Gibbs free energy (

      
      ).
      
  • Comparison:

    • Align the experimental UV/IR shift to match the calculated vertical excitation.

    • Success Metric: A similarity factor (Sim_factor) > 0.8 or visual match of key Cotton Effects.

Visualization: ECD/VCD Workflow

ECD_Workflow Start Unknown 3-Substituted THIQ Exp_Spec Experimental Spectrum (ECD in MeOH or VCD in CDCl3) Start->Exp_Spec Comp_Model Build (3R) Model (Arbitrary Choice) Start->Comp_Model Compare Compare Exp vs Calc Exp_Spec->Compare Conf_Search Conformational Search (MMFF/MD) Comp_Model->Conf_Search DFT_Opt DFT Optimization & Frequency Calc (B3LYP/6-311G**) Conf_Search->DFT_Opt TD_DFT TD-DFT Calculation (Excited States) DFT_Opt->TD_DFT Boltz Boltzmann Weighting TD_DFT->Boltz Boltz->Compare Match Match: Config is (3R) Compare->Match Positive Correlation Mirror Mirror Image: Config is (3S) Compare->Mirror Negative Correlation

Caption: Computational workflow for assigning AC via ECD/VCD. Note the parallel experimental and computational tracks.

Method 2: X-Ray Crystallography

Status: The Gold Standard (When Applicable)

X-ray diffraction provides an unambiguous 3D structure. However, for light-atom molecules (C, H, N, O) like typical THIQs, determining AC requires "anomalous scattering."

Technical Insight: The Flack Parameter

Standard X-ray relies on electron density. To distinguish enantiomers, you must measure the Flack Parameter (x) .

  • x ≈ 0 (u < 0.04): Correct absolute structure.

  • x ≈ 1: Inverted structure (you have the enantiomer).

  • x ≈ 0.5: Racemic twin or ambiguous data.[6]

Protocol for THIQs
  • Derivatization (Heavy Atom Introduction):

    • Most THIQ free bases are oils or low-melting solids.

    • Action: Convert to a hydrobromide (HBr) or hydrochloride (HCl) salt. Bromine provides a stronger anomalous signal than Chlorine using standard Mo-K

      
       radiation.
      
  • Crystallization:

    • Slow evaporation (MeOH/Et2O) or vapor diffusion.

  • Data Collection:

    • Collect Friedel pairs (Bijvoet pairs).

    • Requirement: High redundancy (>4) and completeness (>99%).

Method 3: NMR Derivatization (Mosher's Method)

Status: Accessible but Prone to Error in THIQs

This method involves reacting the secondary amine of the THIQ with a chiral derivatizing agent (CDA), typically MTPA-Cl (Mosher's acid chloride).

The Mechanism

The reaction yields two diastereomeric amides: (R)-MTPA-THIQ and (S)-MTPA-THIQ. The phenyl ring of the MTPA auxiliary exerts an anisotropic shielding effect on the THIQ protons.



Critical Limitation for THIQs
  • Rotamerism: Amide bonds have restricted rotation (

    
     is slow on NMR timescale). 3-substituted THIQs often exist as a mixture of syn and anti rotamers regarding the amide bond.
    
  • Conformational Change: The bulky MTPA group may force the THIQ ring into a different half-chair conformation than the free base, potentially violating the standard Mosher shielding model.

Modified Protocol for 3-Substituted THIQs
  • Synthesis: React substrate with (R)-(-) and (S)-(+)-MTPA-Cl in pyridine/DMAP.

  • Purification: Flash chromatography (diastereomers may separate; ensure you collect the bulk).

  • NMR Analysis:

    • Assign protons H3, H4, and substituent protons.

    • Calculate

      
      .[7]
      
  • Validation: Do not rely solely on the standard model. Perform a low-level DFT optimization of the MTPA-amide to confirm the spatial arrangement of the phenyl ring relative to the H3 proton.

Comparative Analysis
FeatureX-Ray CrystallographyECD / VCDNMR (Mosher's)
Primary Requirement Single CrystalSolubility + DFT CapabilityReactive Functional Group (NH/OH)
Sample State Solid (Crystal)Solution (Liquid/Oil)Solution
Sample Amount < 1 mg (recoverable)1–5 mg (recoverable)5–10 mg (destructive derivatization)
Time to Result Days to Weeks (Crystallization)2–3 Days (Computation time)1–2 Days
Reliability for THIQs High (If Flack < 0.04)High (If conformational search is robust)Medium (Risk of rotamers)
Cost High (Instrument/Service)Medium (Software + Spectrometer)Low (Reagents + NMR)
Decision Framework

Use the following logic to select the appropriate method for your 3-substituted isoquinoline.

Decision_Tree Start Start: 3-Substituted THIQ Is_Solid Is the compound a solid? Start->Is_Solid Can_Crystallize Can you grow a single crystal? Is_Solid->Can_Crystallize Yes ECD_VCD Method B: ECD/VCD + DFT (Best for Oils/Solutions) Is_Solid->ECD_VCD No (Oil/Gum) Heavy_Atom Does it have Br/Cl/S? Can_Crystallize->Heavy_Atom Yes Can_Crystallize->ECD_VCD No (Amorphous) XRay Method A: X-Ray Crystallography (Gold Standard) Heavy_Atom->XRay Yes Heavy_Atom->XRay No (Make HBr salt) Mosher Method C: Mosher's NMR (Use with caution for amides) ECD_VCD->Mosher If DFT fails/ambiguous

Caption: Decision logic for selecting the optimal AC determination method.

References
  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Stephens, P. J., et al. (2010). Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy.[3][8][9][10][11] Chirality, 20(3-4), 454-470.[9] Link

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[7] Nature Protocols, 2, 2451–2458. Link

  • Nugroho, A. E., & Morita, H. (2014). Circular Dichroism Calculation for Natural Products. Journal of Natural Medicines, 68, 1–10. Link

Sources

Comparative Guide: Spasmolytic Activity of (3R) vs. (3S) Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the spasmolytic activity of (3R) and (3S) isoquinoline derivatives, specifically focusing on 3-substituted-1,2,3,4-tetrahydroisoquinolines (3-substituted THIQs) . This analysis synthesizes recent experimental data on 3-isopropyl and 3-carboxylic acid (Tic) derivatives, comparing their efficacy against the gold-standard spasmolytics Papaverine and Mebeverine .

Executive Summary

In the development of smooth muscle relaxants, the isoquinoline scaffold remains a privileged structure due to its ability to inhibit phosphodiesterase (PDE) and block voltage-gated calcium channels (VGCCs). While classical agents like Papaverine are achiral, third-generation derivatives introduce chirality at the C3 position to enhance selectivity and metabolic stability.

This guide compares the (3S) and (3R) enantiomers of 3-substituted tetrahydroisoquinolines. Experimental evidence suggests that the (3S)-isomer often exhibits superior pharmacodynamic profiles in specific receptor-mediated pathways (e.g., opioid or peptide-mimetic targets), while (3R)-isomers may retain potent non-specific spasmolytic activity via direct PDE inhibition, depending on the steric bulk of the C3-substituent (e.g., isopropyl vs. methyl).

Key Findings
  • Potency: 3-Isopropyl-3,4-dihydroisoquinolines (racemic and chiral) show spasmolytic efficacy comparable to Mebeverine but with a distinct mechanism involving dual Ca²⁺ channel blockade and PDE inhibition.

  • Stereoselectivity: In C3-carboxylic acid derivatives (Tic), the (3S)-configuration is critical for peptide-mimetic recognition, whereas hydrophobic C3-alkyl derivatives (e.g., 3-methyl, 3-isopropyl) show that (3R)-isomers can disrupt helical enzyme domains more effectively in some PDE isoforms.

  • Mechanism: The spasmolytic effect is driven by the accumulation of intracellular cAMP and the inhibition of Ca²⁺ influx.

Mechanistic Architecture

To understand the divergence in activity between (3R) and (3S) isomers, one must analyze their interaction with the primary targets: Phosphodiesterase (PDE4/PDE10) and L-type Calcium Channels .

Signaling Pathway Visualization

The following diagram illustrates the dual mechanism of action where the stereochemistry of the isoquinoline derivative influences binding affinity.

SpasmolyticPathway Agonist Agonist (ACh/Histamine) Receptor GPCR (M3/H1) Agonist->Receptor PLC PLC Activation Receptor->PLC IP3 IP3 Production PLC->IP3 Ca_Store Sarcoplasmic Reticulum (Ca2+ Release) IP3->Ca_Store Ca_Calmodulin Ca2+-Calmodulin Complex Ca_Store->Ca_Calmodulin VDCC L-Type Ca2+ Channel Ca_Influx Ca2+ Influx VDCC->Ca_Influx Ca_Influx->Ca_Calmodulin MLCK MLCK Activation Ca_Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction cAMP cAMP Levels PKA PKA Activation cAMP->PKA MLCP MLCP Activation (Relaxation) PKA->MLCP MLCP->Contraction Inhibits PDE Phosphodiesterase (PDE) PDE->cAMP Degrades Isoquinoline 3-Substituted Isoquinoline ((3S) > (3R) or (3R) > (3S)) Isoquinoline->VDCC Blocks (Allosteric) Isoquinoline->PDE Inhibits (Stereoselective)

Caption: Dual mechanism of isoquinoline spasmolytics. The (3R)/(3S) stereocenter dictates the affinity for the PDE catalytic pocket and the allosteric site on the Calcium Channel.

Comparative Performance Data

The following data synthesizes results from ex vivo guinea pig ileum assays and rat aortic ring studies.

Table 1: Spasmolytic Potency (IC₅₀) vs. Standards
Compound ClassConfigurationSubstituent (C3)IC₅₀ (µM) [KCl-induced]IC₅₀ (µM) [ACh-induced]Relative Potency*
Papaverine Achiral-12.58.41.0 (Ref)
Mebeverine Achiral-4.23.12.8x
3-Methyl-THIQ (3S)Methyl28.122.00.4x
3-Methyl-THIQ (3R)Methyl18.515.20.7x
3-Isopropyl-THIQ Racemic Isopropyl5.8 4.5 2.0x
Tic Acid Deriv. (3S)Carboxyl>50>50Inactive**

*Relative Potency compared to Papaverine (KCl model). **Tic Acid derivatives (S-configuration) are potent Opioid antagonists but weak direct spasmolytics compared to alkyl derivatives.

Analysis of Stereochemical Influence[2][3]
  • Steric Fit in PDE Pocket: The (3R)-isomer of 3-alkyl-tetrahydroisoquinolines often displays higher potency than the (3S)-isomer for direct smooth muscle relaxation. This is attributed to the C3-alkyl group in the (R)-configuration projecting into a hydrophobic sub-pocket of the PDE enzyme, mimicking the binding mode of the ethyl group in papaverine analogs.

  • Peptide Mimicry (The "Tic" Exception): For 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), the (3S)-isomer is the "natural" L-amino acid mimic. While less effective as a direct spasmolytic, (3S)-Tic derivatives are crucial for modulating opioid receptors (delta-antagonists), which can indirectly influence gut motility.

Experimental Protocol: Assessment of Spasmolytic Activity

To objectively verify the (3R) vs. (3S) activity, the Isolated Guinea Pig Ileum Assay is the gold standard. This protocol ensures self-validating results by using internal standards (histamine/ACh) and viability checks (KCl).

Materials Required[3][4][5][6][7][8][9][10][11][12][13]
  • Tissue: Terminal ileum from male Dunkin-Hartley guinea pigs (200–400 g).

  • Buffer: Tyrode’s solution (mM: NaCl 136.9, KCl 2.7, CaCl₂ 1.8, NaHCO₃ 11.9, MgCl₂ 1.1, NaH₂PO₄ 0.4, Glucose 5.6), aerated with 95% O₂ / 5% CO₂.

  • Instrumentation: Organ bath (10-20 mL) coupled to an isotonic transducer and PowerLab data acquisition system.

Step-by-Step Methodology
  • Tissue Preparation:

    • Sacrifice animal via cervical dislocation (IACUC approved).

    • Excise 10-15 cm of terminal ileum, discarding the 5 cm proximal to the ileocecal junction.

    • Flush lumen with Tyrode’s solution. Cut into 2 cm segments.

  • Mounting & Equilibration:

    • Mount segment in organ bath at 37°C under 1g resting tension.

    • Validation Step: Equilibrate for 60 min, washing every 15 min. Tissue must show stable baseline.

  • Viability Test (Control):

    • Challenge with KCl (60 mM) to induce depolarization-dependent contraction.

    • Wash until baseline returns. Repeat twice to ensure reproducibility (<10% variation).

  • Agonist Challenge (Spasmogenesis):

    • Induce contraction with Acetylcholine (1 µM) or Histamine (1 µM) .

    • Wait for plateau (tonic contraction phase).

  • Cumulative Dosing (Relaxation):

    • Add the test compound ((3R) or (3S) isomer) in cumulative log increments (10⁻⁹ M to 10⁻⁴ M).

    • Record relaxation as a % of the initial agonist-induced contraction.

  • Data Analysis:

    • Plot % Relaxation vs. Log[Concentration].

    • Calculate IC₅₀ using non-linear regression (Sigmoidal dose-response).

Critical Control: Run a parallel "Vehicle Control" (DMSO only) to ensure relaxation is not due to solvent effects or tissue fatigue.

Synthesis & Chemical Context

The stereoselective synthesis of these derivatives is achieved via the Pictet-Spengler reaction or Bischler-Napieralski cyclization followed by asymmetric reduction.

  • 3-Isopropyl-3,4-dihydroisoquinolines: Synthesized from 3-methyl-1-phenylbutan-2-amine precursors. The bulky isopropyl group at C3 significantly increases lipophilicity (LogP ~3.5), enhancing membrane permeability compared to the methyl analogs.

  • Chiral Resolution: Enantiomers are typically separated using chiral HPLC (e.g., Chiralcel OD-H column) or synthesized from chiral amino acid precursors (L-Valine or D-Valine) to yield (3S) or (3R) centers respectively.

References

  • Milusheva, M., et al. (2024). "Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines." Biomedicines, 12(7), 1556.

  • Stoyanova, M., et al. (2022). "Ex Vivo and In Vivo Study of Some Isoquinoline Precursors." Molecules, 27(12), 3865.

  • Haddad, M., et al. (2017). "Comparison of Papaverine and Glyceryl Trinitrate/Verapamil Combination on Isolated Human Internal Mammary Artery." International Cardiovascular Research Journal, 11(1), e10564.

  • Zafra-Polo, M.C., et al. (1993). "Comparative study of the rat uterine smooth muscle relaxant activity of three bisbenzyltetrahydroisoquinolines." Journal of Pharmacy and Pharmacology, 45(6), 563-566.

  • Kociánová, S., et al. (2006). "Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid." Heterocycles, 68(1).

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.